DL-Valine-15N
Descripción
BenchChem offers high-quality DL-Valine-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Valine-15N including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-(15N)azanyl-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473411 | |
| Record name | DL-Valine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71261-62-6 | |
| Record name | DL-Valine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Chemical and Analytical Dynamics of DL-Valine-15N: A Comprehensive Guide for Metabolic Tracing and Quantitative Mass Spectrometry
Executive Summary
In the rapidly advancing fields of proteomics, metabolomics, and structural biology, stable isotope-labeled amino acids serve as []. Among these, DL-Valine-15N represents a highly specialized analytical probe. As a racemic mixture containing a heavy nitrogen isotope, it provides unique mechanistic advantages for tracking chiral-specific metabolic pathways, quantifying protein turnover, and serving as an absolute internal standard in Isotope Dilution Mass Spectrometry (IDMS). This whitepaper details the physicochemical properties, mechanistic rationale, and field-validated protocols for deploying DL-Valine-15N in advanced research settings.
Physicochemical and Isotopic Properties
DL-Valine-15N is synthesized by replacing the natural 14N atom at the alpha-amino position with the[2].
Quantitative Data Summary
Table 1: Key Physicochemical Properties of DL-Valine-15N
| Property | Value |
| Chemical Formula | (CH3)2CHCH(15NH2)COOH[3] |
| Molecular Weight | 118.14 g/mol [2] |
| Isotopic Purity | ≥ 98 atom % 15N[2] |
| Mass Shift | M+1 (Compared to unlabeled Valine at 117.15 g/mol )[3] |
| Natural Abundance | 15N: 0.37% | 14N: 99.63%[] |
Causality of Isotope Selection: 15N vs. 13C
When designing a metabolic tracer experiment, the choice between 13C and 15N is dictated by the analytical background of the biological matrix. Carbon-13 has a natural abundance of 1.1%, whereas []. In high-resolution mass spectrometry, the higher natural abundance of 13C generates complex background isotopologue peaks. By utilizing 15N-labeled valine, researchers achieve a significantly cleaner MS background, which is critical for trace protein quantification and high-sensitivity metabolic flux analysis where low signal-to-noise ratios are a bottleneck[]. Furthermore, 15N labeling is non-radioactive, ensuring absolute stability without decay-induced molecular degradation during long-term biological studies[].
Mechanistic Utility in Analytical Workflows
Biomolecular NMR Spectroscopy
15N is a spin-1/2 nucleus, making it highly amenable to multidimensional Nuclear Magnetic Resonance (NMR) techniques such as 1H-15N HSQC. The alpha-amino 15N label in valine allows researchers to probe the of biological macromolecules once the amino acid is incorporated into the protein structure[4].
Isotope Dilution Mass Spectrometry (IDMS)
In quantitative mass spectrometry, matrix effects and ion suppression can severely skew results. The addition of a known quantity of DL-Valine-15N to a biological sample prior to extraction accounts for these variables. Because the 15N-labeled standard and the endogenous 14N-valine co-elute chromatographically but are resolved by a 1 Da mass shift in the mass spectrometer, the that is self-correcting for any downstream sample loss[5].
Experimental Methodologies (Self-Validating Protocols)
Protocol 1: Absolute Quantification of Valine via IDMS
Rationale: To eliminate extraction variability, the stable isotope must be introduced as early as possible in the sample preparation workflow.
-
Standard Preparation : Prepare a 1 mM stock solution of DL-Valine-15N in 0.1 M HCl to ensure complete solubility and prevent microbial degradation.
-
Sample Spiking : Aliquot 50 µL of biological fluid (e.g., plasma). Add exactly 10 µL of a 50 µM DL-Valine-15N working solution.
-
Self-validation step: The spike concentration must target the expected physiological range of endogenous valine to ensure the 14N/15N ratio remains within the linear dynamic range of the MS detector (typically 0.1 to 10).
-
-
Protein Precipitation : Add 200 µL of ice-cold methanol/acetonitrile (1:1, v/v). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
LC-MS/MS Analysis : Inject the diluted supernatant into the LC-MS/MS system. Monitor the transitions for unlabeled valine (e.g., m/z 118 -> 72) and 15N-valine (m/z 119 -> 73).
-
Data Processing : Calculate the absolute concentration using the peak area ratio (14N/15N) multiplied by the known concentration of the spiked 15N standard.
Protocol 2: Metabolic Flux and Protein Turnover Analysis
Rationale: DL-Valine contains both D- and L-enantiomers. Mammalian cells selectively incorporate L-Valine into the proteome, while D-Valine can be tracked to study D-amino acid oxidase (DAO) activity or microbiome-derived peptidoglycan synthesis.
-
Media Formulation : Prepare custom amino-acid-free media supplemented with[6].
-
Cell Culture : Culture the target cell line in the labeled media.
-
Causality: For complete proteome labeling, cells must undergo at least 5-6 doublings to ensure the pre-existing unlabeled protein pool is fully replaced by 15N-labeled proteins[].
-
-
Harvest and Lysis : Harvest cells at specific time points (e.g., 0, 4, 8, 24, 48 hours) to capture the dynamic incorporation rate. Lyse in RIPA buffer.
-
Proteolytic Digestion : Perform of the extracted proteins[6].
-
MS Analysis : Analyze peptides via High-Resolution Orbitrap MS. The fractional abundance of 15N-labeled valine-containing peptides over time yields the [6].
Visualizations
Figure 1: Divergent metabolic pathways of the chiral components in DL-Valine-15N.
Figure 2: Isotope Dilution Mass Spectrometry workflow demonstrating self-correcting quantification.
Conclusion
The integration of DL-Valine-15N into modern analytical workflows provides researchers with unparalleled precision. Whether utilized to trace chiral-specific metabolic flux, determine protein turnover kinetics, or serve as a robust internal standard for absolute quantification, its unique physicochemical properties make it a cornerstone of advanced mass spectrometry and biomolecular NMR.
References
Sources
- 2. isotope.com [isotope.com]
- 3. L -Valine-15N 15N 98atom 59935-29-4 [sigmaaldrich.com]
- 4. isotope.com [isotope.com]
- 5. ckisotopes.com [ckisotopes.com]
- 6. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Molecular Weight and Isotopic Mass of DL-Valine-15N
This guide serves as a definitive technical reference for the physicochemical properties, mass spectrometric behavior, and experimental applications of DL-Valine-15N . It is designed for analytical chemists and metabolic researchers requiring high-precision data for isotopic quantitation.
Executive Summary
DL-Valine-15N (2-amino-3-methylbutanoic acid-
This guide delineates the exact mass calculations, distinguishes between racemic (DL) and enantiopure implications in analysis, and provides validated workflows for isotopic enrichment verification.
Part 1: Fundamental Chemical Identity
The distinction between Average Molecular Weight and Monoisotopic Mass is critical in analytical chemistry. For reagent weighing, the Average MW is used.[3][4] For high-resolution Mass Spectrometry (HRMS), the Monoisotopic Mass is the only valid metric.[5]
Physicochemical Specifications
| Property | Value / Description |
| Chemical Name | DL-Valine- |
| Linear Formula | |
| Empirical Formula | |
| CAS Number | 71261-62-6 (Labeled) / 516-06-3 (Unlabeled) |
| Appearance | White crystalline powder |
| Solubility | Soluble in water (approx. 88 g/L at 20°C); sparingly soluble in ethanol |
| Isotopic Purity | Typically |
The Racemic Factor (DL vs. L)
Critical Operational Note: DL-Valine-15N contains a 50:50 mixture of L-Valine (biologically active) and D-Valine (biologically rare/inactive in most mammalian systems).
-
For LC-MS Quantitation (Spike-In): If using an achiral column (e.g., C18), D and L enantiomers co-elute. The MS detector sums the signal, making DL-Valine-15N a cost-effective internal standard for total Valine quantification.
-
For Metabolic Labeling (Cell Culture): Do NOT use DL-Valine. Cells will selectively metabolize the L-isomer, leaving the D-isomer as background noise or a potential inhibitor. Use enantiopure L-Valine-15N for metabolic flux studies.
Part 2: Mass Spectrometry & Calculation Core
To achieve scientific integrity in HRMS, one must calculate mass based on specific nuclear binding energies, not periodic table averages.
Monoisotopic Mass Calculation
The monoisotopic mass is the sum of the masses of the primary isotopes (
Atomic Mass Constants (IUPAC/CIAAW):
-
Carbon-12 (
C): -
Hydrogen-1 (
H): -
Oxygen-16 (
O): -
Nitrogen-15 (
N): (vs. N: )
Calculation for
-
5 × C:
-
11 × H:
-
1 ×
N: -
2 × O:
Total Monoisotopic Mass: 118.076014 Da
Comparison Table: Unlabeled vs. Labeled
| Parameter | Native DL-Valine ( | DL-Valine- | Shift ( |
| Formula | - | ||
| Monoisotopic Mass | 117.07898 Da | 118.07601 Da | +0.99703 Da |
| Average Molecular Weight | 117.15 g/mol | 118.14 g/mol | +0.99 g/mol |
| [M+H] | 118.08625 m/z | 119.08329 m/z | +0.99704 m/z |
Expert Insight: In low-resolution instruments (e.g., Single Quad), the mass shift is approximated to +1 Da. In Orbitrap or FT-ICR instruments, the mass defect (0.07601) is critical for distinguishing the labeled standard from isobaric interferences.
Part 3: Visualization of Mass Logic
The following diagram illustrates the logical flow of mass determination and the specific contribution of the neutron addition in the
Caption: Logical workflow distinguishing the calculation pathways for Monoisotopic Mass (MS applications) versus Average Molecular Weight (stoichiometric applications).
Part 4: Experimental Protocols
Protocol: Isotopic Enrichment Verification (QC)
Before using DL-Valine-15N in critical assays, verify the isotopic purity (atom %) to ensure it meets the
Methodology: Direct Infusion ESI-MS.
-
Preparation: Dissolve 1 mg DL-Valine-15N in 10 mL of 50:50 Methanol:Water + 0.1% Formic Acid.
-
Infusion: Inject directly into the MS source at 5-10 µL/min.
-
Acquisition: Acquire spectra in Positive Ion Mode ([M+H]
). Scan range 100–130. -
Calculation:
-
Identify peak
at 119.08. -
Identify residual unlabeled peak
at 118.09. -
Enrichment % =
-
Protocol: Internal Standard Application (LC-MS/MS)
This workflow describes using DL-Valine-15N to quantify Valine in human plasma.
Reagents:
-
ISTD Solution: 100 µM DL-Valine-15N in Acetonitrile.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Workflow:
-
Sample Prep: Aliquot 50 µL Plasma.
-
Spike: Add 10 µL of ISTD Solution . Vortex 10s.
-
Precipitation: Add 200 µL cold Acetonitrile (to precipitate proteins). Centrifuge at 10,000 x g for 10 min.
-
Injection: Inject 2 µL of supernatant onto a C18 Column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Separation: Run a gradient from 5% B to 90% B over 5 minutes.
-
Detection (MRM Mode):
-
Target (Valine):
(Loss of COOH) -
ISTD (Valine-15N):
(Loss of COOH, retains N on amine fragment).
-
Causality Check: We monitor the transition to fragment
73.1 because the fragmentation of Valine typically involves the loss of the carboxyl group (–COOH). TheN label is located on the amine group attached to the alpha-carbon, so the label is retained in the fragment, shifting it from 72.1 to 73.1.
Part 5: Analytical Workflow Diagram
Caption: LC-MS/MS quantification workflow using DL-Valine-15N as a surrogate internal standard for total Valine analysis.
References
-
National Institute of Standards and Technology (NIST). DL-Valine Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]
-
PubChem. Valine (Compound CID 6287) - Chemical and Physical Properties. National Library of Medicine. Available at: [Link]
-
IUPAC. Atomic Weights of the Elements 2021. Commission on Isotopic Abundances and Atomic Weights (CIAAW). Available at: [Link]
Sources
Isotopic Chirality in Proteomics & Structural Biology: A Technical Guide to L-Valine-15N vs. DL-Valine-15N Mixtures
Executive Summary: The Stereochemical Imperative
In the high-precision world of stable isotope labeling, the distinction between L-Valine-15N (pure enantiomer) and DL-Valine-15N (racemic mixture) is not merely a matter of purity—it is a determinant of experimental viability. While both variants introduce the heavy Nitrogen-15 isotope (
-
L-Valine-15N is the bioactive substrate for protein synthesis, essential for SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and biomolecular NMR .[1]
-
DL-Valine-15N contains 50% D-Valine, which is biologically inert for mammalian translation but metabolically active in oxidative pathways that generate Reactive Oxygen Species (ROS) .
This guide delineates the physicochemical and metabolic divergences between these mixtures, providing a decision framework to prevent costly experimental artifacts.
Fundamental Stereochemistry & Isotopic Labeling
Valine is a branched-chain amino acid (BCAA) with a chiral center at the
| Property | L-Valine-15N | DL-Valine-15N |
| Composition | >98% L-Isomer | 50% L-Isomer / 50% D-Isomer |
| Bio-Availability | 100% available for translation | 50% available; 50% requires detoxification |
| NMR Environment | Single set of peaks in chiral environment | Dual signals or line-broadening in chiral media |
| Primary Utility | Protein Synthesis, Structural Biology | Small Molecule Quantitation, Bacterial Studies |
The "Dilution Effect" in Racemic Mixtures
Using DL-Valine-15N for protein labeling results in a theoretical maximum incorporation of 50%. Since mammalian aminoacyl-tRNA synthetases are stereospecific for the L-form, the D-form remains in the supernatant. This effectively halves the concentration of the useful tracer, requiring double the dosage to achieve kinetic equivalence with the pure L-form.
Biological & Metabolic Implications[2][3][4][5]
The most critical differentiator lies in how biological systems process the D-enantiomer. In mammalian cells, D-Valine is not a passive bystander; it is an active substrate for D-Amino Acid Oxidase (DAAO) .
The DAAO Toxicity Pathway
While L-Valine enters the anabolic pathway for protein construction, D-Valine is shunted to the peroxisome. Here, DAAO oxidatively deaminates D-Valine, producing
-
Consequence: In sensitive cell lines (e.g., stem cells, primary cultures), the H
O generated from high concentrations of DL-Valine-15N can induce oxidative stress, alter cell signaling, or trigger apoptosis, confounding experimental results.
Visualization: Metabolic Bifurcation
The following diagram illustrates the divergent fates of L- vs. D-Valine-15N in a mammalian cellular context.
Figure 1: Metabolic bifurcation of DL-Valine-15N. Note the generation of ROS via the D-isomer pathway.
Application Specifics: When to Use Which?
Proteomics (SILAC)
Recommendation: Strictly L-Valine-15N. In SILAC, cells are grown for multiple doublings to achieve >95% label incorporation.
-
Why L-only? Using DL-Valine would require doubling the concentration to match L-Valine availability. More importantly, the accumulation of D-Valine in the media can inhibit growth rates via the DAAO mechanism described above. Altered growth rates directly invalidate SILAC ratios, which rely on identical metabolic states between "Heavy" and "Light" populations [1].
Biomolecular NMR
Recommendation: Strictly L-Valine-15N.
-
Structural Noise: In protein NMR, signals are derived from the amide backbone (
H- N HSQC). Since D-Valine is not incorporated into the backbone, it does not provide useful structural signal. -
Background Interference: If D-Valine binds non-specifically to the protein surface or remains in the buffer, it can appear as sharp, unassigned peaks in the spectrum, complicating data assignment [2].
Small Molecule Quantitation (LC-MS)
Recommendation: DL-Valine-15N is Acceptable. If the goal is to quantify free Valine in blood plasma or food products using Isotope Dilution Mass Spectrometry (IDMS), the DL mixture is often a cost-effective internal standard.
-
Condition: The analytical method must either (a) not separate chiral forms (measuring total Valine) or (b) the researcher must account for the fact that the standard is 50% L and 50% D.
Experimental Protocols
Protocol: Chiral Purity Validation via Marfey’s Reagent
Before using a "labeled" reagent in a sensitive clinical trial or structural study, it is prudent to validate its stereochemical purity.
Objective: Determine the L:D ratio of Valine-15N using LC-MS.
Materials:
-
FDAA (Marfey’s Reagent): 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide.
-
LC-MS Grade Water and Acetonitrile.
-
C18 Reverse Phase Column.
Workflow:
-
Derivatization: Mix 50 µL of 50 mM Valine-15N sample with 100 µL of 1% FDAA in acetone. Add 20 µL of 1M NaHCO
. -
Incubation: Heat at 40°C for 1 hour. The L-FDAA reacts with the amine group to form diastereomers (L-L and L-D).
-
Quenching: Stop reaction with 20 µL of 1M HCl.
-
Separation: Inject onto C18 column.
-
Detection: Monitor m/z = 371 (approximate mass for Valine-FDAA adduct with
N). -
Analysis: Integrate peaks. For L-Valine-15N, the L-D peak should be <1% of the total area.
Decision Matrix for Reagent Selection
Figure 2: Decision tree for selecting the appropriate Valine-15N isotopologue.
Summary of Key Differences
| Feature | L-Valine-15N | DL-Valine-15N |
| CAS Number (Labeled) | 59935-29-4 | Varies by supplier |
| Cell Culture Safety | Safe (Nutrient) | Potentially Toxic (ROS generation) |
| Protein Incorporation | 100% Efficiency | 0% for D-form (50% max total) |
| Cost | High | Moderate/Low |
| Best Use Case | SILAC, NMR, Metabolic Flux | Internal Standard for LC-MS |
References
-
Ong, S. E., et al. (2002).[5] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[4][6][7] Molecular & Cellular Proteomics.
-
Cambridge Isotope Laboratories. (2026).[1] L-Valine (15N, 98%) Product Data and NMR Applications. CIL Isotope.
-
Pollegioni, L., et al. (2007).[8] D-Amino acid oxidase: physiological role and applications. Cellular and Molecular Life Sciences.
-
BOC Sciences. (2025). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. BOC Sciences.
-
Creative Peptides. (2025). Valine Amino Acids: Properties, Function, Benefits, and Sources.[] Creative Peptides.
Sources
- 1. isotope.com [isotope.com]
- 2. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species | Life Science Alliance [life-science-alliance.org]
Technical Monograph: Structural Dynamics and Analytical Profiling of Racemic [15N]-Valine
Executive Summary
Compound: [15N]-DL-Valine (Racemic) Isotopic Enrichment: >98 atom% 15N CAS: 72-18-4 (Unlabeled L-isomer reference); Specific isotope CAS varies by vendor.
This technical guide addresses the structural characteristics, synthesis pathways, and critical analytical protocols for Racemic [15N]-Valine . While L-Valine is the biologically active proteinogenic amino acid, the racemic mixture (DL-Valine) labeled with Nitrogen-15 is a critical reagent in mass spectrometry (as an internal standard) and specific metabolomic workflows where cost-efficiency and isotopic stability are paramount.
The core challenge for researchers utilizing this compound is the analytical discrimination of enantiomers . In standard NMR solvents, D- and L-isomers are magnetically equivalent. Therefore, this guide prioritizes the methodology for chiral resolution using Crown Ether-based HPLC, ensuring precise quantification of the active L-isomer within the racemic lattice.
Structural & Physical Architecture
Understanding the difference between the pure enantiomer and the racemate is fundamental to handling the solid-state material.
Crystal Lattice Dynamics
Unlike L-Valine, which crystallizes in the non-centrosymmetric space group P21 (Monoclinic), racemic DL-Valine typically crystallizes in the centrosymmetric space group P-1 (Triclinic) or P21/c (Monoclinic).
-
Implication: The racemic crystal forms a denser packing arrangement due to the pairing of D and L enantiomers via hydrogen bonding across the center of inversion. This results in a distinct melting/decomposition profile compared to the pure L-form.
-
Isotopic Physics: The substitution of 14N (Spin 1) with 15N (Spin 1/2) alters the vibrational modes slightly (isotope effect) but does not change the electronic packing of the crystal lattice.
Comparative Properties Table
| Property | L-[15N]-Valine | DL-[15N]-Valine (Racemate) |
| Stereochemistry | Pure (S)-enantiomer | 50:50 Mixture of (S) and (R) |
| Space Group | P21 (Monoclinic) | P-1 (Triclinic) or P21/c |
| NMR Signal (Achiral) | Single set of peaks | Single set of peaks (Indistinguishable) |
| NMR Signal (Chiral) | Single set of peaks | Split peaks (requires chiral solvating agent) |
| Melting Point | ~315 °C (Sublimes) | ~298 °C (Distinct decomposition profile) |
| Biological Activity | Fully Active | 50% Active (L-form only) |
Synthesis Mechanism: The Strecker Pathway[1][2][3]
The production of racemic [15N]-Valine is almost exclusively achieved via the Strecker Synthesis . This method is preferred over enzymatic routes for racemates because it is chemically robust and allows for the direct introduction of the isotope via inexpensive 15N-ammonium salts.
The Mechanism[4]
-
Imine Formation: Isobutyraldehyde reacts with [15N]-Ammonia (generated from 15NH4Cl).
-
Nucleophilic Attack: Cyanide attacks the imine carbon.[1][2] Because the imine is planar and achiral, the cyanide can attack from the re or si face with equal probability.
-
Result: A 50:50 racemic mixture of [15N]-alpha-aminonitrile, which hydrolyzes to the amino acid.
Visualization of Synthesis Flow
Figure 1: The Strecker Synthesis pathway demonstrating the origin of the racemic mixture via the non-stereoselective cyanide attack on the planar imine.[1]
Analytical Protocol: Chiral Resolution & Verification
The most critical error in handling racemic [15N]-Valine is assuming isotopic purity equals stereochemical purity. Standard 1H or 15N NMR cannot distinguish D from L in water.
To verify the racemic ratio (or to purify the L-isomer), Chiral HPLC with Crown Ether columns is the authoritative standard.
The "Crownpak" Method (Standard Operating Procedure)
This protocol utilizes a Crownpak CR(+) column (Daicel), which contains a chiral crown ether that complexes specifically with the ammonium group of the amino acid.
Reagents:
-
Mobile Phase: Aqueous Perchloric Acid (HClO4), pH 1.0 to 2.0.[4]
-
Modifier: Acetonitrile (10-15% v/v) can be added to reduce retention time, but pure aqueous acid is often sufficient for Valine.
-
Temperature: 25°C (Lower temperatures increase resolution but broaden peaks).
Workflow:
-
Equilibration: Flush column with mobile phase (pH 1.5 HClO4) at 0.4 mL/min until baseline stabilizes.
-
Injection: Inject 5-10 µL of [15N]-Valine solution (1 mg/mL in mobile phase).
-
Elution Logic:
-
The Crown ether forms a host-guest complex with the ammonium ion.
-
D-Valine forms a less stable complex and elutes FIRST .
-
L-Valine forms a more stable complex and elutes SECOND .
-
-
Detection: UV at 200 nm (Valine has low UV absorption; high purity acid is required to minimize background noise).
Analytical Workflow Diagram
Figure 2: Chiral resolution logic using Crownpak CR(+) stationary phase. Note the specific elution order: D-form followed by L-form.
Applications & Causality
Why choose Racemic [15N]-Valine over the pure L-form?
Mass Spectrometry Internal Standards (SIS)
In quantitative proteomics and metabolomics, the mass spectrometer discriminates by Mass-to-Charge (m/z) ratio, not chirality.
-
Protocol: Spike biological samples with a known concentration of Racemic [15N]-Valine.
-
Logic: The [15N]-Valine co-elutes (or elutes very closely) with endogenous L-Valine in reverse-phase LC. Even if the D-isomer is present, it does not interfere with the ionization efficiency of the L-isomer.
-
Benefit: The racemate is significantly more cost-effective (~50% lower cost) while providing identical ionization correction.
Protein NMR (Caution Required)
For structural biology, Racemic Valine is generally unsuitable for cell-free protein expression or auxotrophic feeding.
-
Causality: Ribosomes are stereoselective. They will exclusively incorporate L-[15N]-Valine. The D-[15N]-Valine will remain in the supernatant, effectively wasting 50% of the isotopic label and potentially inhibiting growth if D-amino acid oxidase activity is present or if D-Valine acts as an antimetabolite.
References
-
Daicel Corporation. Instruction Manual for CROWNPAK® CR(+) / CR(-). Chiral Technologies. Retrieved from [Link]
-
Dalhus, B., & Görbitz, C. H. (1996).[5] The crystal structure of DL-valine. Acta Crystallographica Section C. Retrieved from [Link]
-
Shimadzu Corporation. LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]
- IUPAC Commission on Molecular Structure and Spectroscopy. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. Pure and Applied Chemistry.
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie.
Sources
Technical Deep Dive: DL-Valine-15N in Quantitative Metabolomics and Flux Analysis
This technical guide details the applications of DL-Valine-15N (a racemic mixture of Valine labeled with stable isotope Nitrogen-15) in metabolomics. It addresses the specific utility of the racemic mixture in both standard quantification and chiral analysis.
Executive Summary
DL-Valine-15N (Valine-15N) serves as a versatile, cost-effective stable isotope internal standard (IS) in metabolomics. While L-Valine-15N is the biological isomer, the DL-racemic mixture offers distinct advantages:
-
Cost-Efficiency: Significantly lower production costs make it ideal for high-throughput targeted assays where chiral separation is not required.
-
Dual-Standard Utility: In chiral metabolomics, it provides simultaneous reference peaks for both D- and L-enantiomers, enabling precise quantification of rare D-amino acids in bacterial or neurological samples.
-
Nitrogen Flux Tracing: The 15N label acts as a robust tracer for nitrogen metabolism, specifically tracking Branched-Chain Amino Acid (BCAA) transamination rates.
Part 1: Chemical Basis & Analytical Utility
The "DL" Advantage in Achiral Chromatography
In standard Reverse Phase (RP) or HILIC chromatography, D- and L-Valine enantiomers are chemically identical and co-elute.
-
Mechanism: When DL-Valine-15N is spiked into a biological sample (predominantly L-Valine), the D- and L-15N isotopologues co-elute as a single peak.
-
Result: The mass spectrometer detects the total 15N signal. Since the ionization efficiency and matrix suppression effects are identical for the D and L forms in an achiral environment, the DL-mixture functions as a perfect surrogate for quantifying endogenous L-Valine.
The "DL" Advantage in Chiral Chromatography
When using chiral stationary phases (e.g., CROWNPAK or Chiralpak), the D- and L-isomers separate.
-
Mechanism: DL-Valine-15N splits into two distinct peaks.
-
Result: This provides an in-run internal standard for both enantiomers, allowing for the absolute quantification of trace D-Valine (often a biomarker for bacterial contamination or specific renal pathologies) alongside the abundant L-Valine.
Part 2: LC-MS/MS Quantification Workflow (Achiral)
This protocol describes the quantification of Valine in human plasma using DL-Valine-15N as the internal standard on a standard C18 column.
Experimental Protocol
Reagents:
-
IS Stock: DL-Valine-15N (1 mg/mL in 0.1 M HCl).
-
Precipitation Agent: Methanol/Acetonitrile (1:1 v/v) with 0.1% Formic Acid.
Step-by-Step Workflow:
-
Sample Aliquoting: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.
-
IS Addition: Spike 10 µL of DL-Valine-15N working solution (10 µM) into the sample. Crucial: Spike before protein precipitation to account for recovery losses.
-
Protein Precipitation: Add 200 µL of cold Precipitation Agent. Vortex vigorously for 30 seconds.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of supernatant to an LC vial containing a glass insert.
-
LC-MS/MS Analysis: Inject 2 µL onto the system.
Mass Spectrometry Parameters (MRM)
Valine fragmentation typically involves the loss of the carboxyl group (HCOOH, 46 Da), retaining the amine group on the fragment. Therefore, the 15N label is retained in the product ion.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| L-Valine (Endogenous) | 118.1 [M+H]+ | 72.1 [M-COOH]+ | 15 | 50 |
| DL-Valine-15N (IS) | 119.1 [M+H]+ | 73.1 [M-COOH]+ | 15 | 50 |
Workflow Visualization
The following diagram illustrates the self-validating logic of the IS workflow.
Caption: Figure 1. LC-MS/MS workflow demonstrating the co-elution and matrix correction capability of DL-Valine-15N in achiral assays.
Part 3: Metabolic Flux Analysis (Nitrogen Tracing)
Valine is a Branched-Chain Amino Acid (BCAA).[1] Its metabolism is unique because the initial step is a reversible transamination, where the nitrogen is transferred to
Mechanism of Action
-
Uptake: Cells take up Valine-15N.
-
Transamination (BCAT): Branched-chain aminotransferase (BCAT) transfers the 15N-amino group to
-KG. -
Products:
- -Ketoisovalerate (KIV): The carbon skeleton (unlabeled N).
-
Glutamate-15N: The recipient of the isotopic label.[3]
-
Flux Readout: The ratio of [15N]-Glutamate to [15N]-Valine indicates the activity of the BCAT enzyme and the nitrogen demand of the cell.
Pathway Diagram
Caption: Figure 2. Nitrogen flux pathway showing the transfer of 15N from Valine to Glutamate via Branched-Chain Aminotransferase (BCAT).
Part 4: Chiral Metabolomics (D- vs L-Valine)
In specific applications (e.g., microbiome research, renal disease), distinguishing D-Valine is critical. D-amino acids are often biomarkers of bacterial origin or specific enzymatic activity (D-amino acid oxidase).
Protocol for Chiral Separation
-
Column: Chiralpak QN-AX or CROWNPAK CR-I(+).
-
Mobile Phase: Methanol/Water/Perchloric Acid (typically acidic to protonate the amine).
-
Detection: DL-Valine-15N will elute as two distinct peaks.
-
Peak 1: D-Valine-15N (Reference for D-Valine).[4]
-
Peak 2: L-Valine-15N (Reference for L-Valine).
-
-
Calculation:
Part 5: Quality Assurance & Data Integrity
To ensure Trustworthiness and Accuracy (E-E-A-T), the following checks are mandatory:
-
Isotope Purity Correction: Commercially available DL-Valine-15N is typically 98%+ enriched. However, for flux analysis, you must correct for natural abundance (1.1% 13C and 0.37% 15N) in the unlabeled pool. Use algorithms like IsoCor or Isotopomer Network Compartmental Analysis (INCA) .
-
Cross-Talk Check: Ensure the mass resolution is sufficient to distinguish Valine-15N (M+1) from naturally occurring Valine-13C (M+1). While they have the same nominal mass (119 Da), their exact masses differ slightly (15N = 119.0805, 13C = 119.0876). High-resolution MS (Orbitrap/Q-TOF) can distinguish these; triple quadrupoles cannot and rely on the high enrichment of the spike to overwhelm the natural 13C signal.
References
-
Holeček, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & Metabolism.[1][5][6][]
-
Cambridge Isotope Laboratories. (2023). Stable Isotope Standards for Mass Spectrometry in Metabolomics.
-
Restek Corporation. (2021). LC-MS/MS Analysis of Amino Acids in Plasma Using a Raptor Polar X Column.
-
Sigma-Aldrich. (2023). Amino Acid Standard Mixtures for Metabolomics.[8]
-
BenchChem. (2025).[9] Utilizing L-Valine-1-13C,15N as an Internal Standard for Precise Quantitative Proteomics.[9](Note: General reference for isotope usage logic).
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. Frontiers | Functional Metabolic Mapping Reveals Highly Active Branched-Chain Amino Acid Metabolism in Human Astrocytes, Which Is Impaired in iPSC-Derived Astrocytes in Alzheimer's Disease [frontiersin.org]
- 3. Neuronal metabolism of branched-chain amino acids: flux through the aminotransferase pathway in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
- 5. ckisotopes.com [ckisotopes.com]
- 6. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
The Strategic Application of DL-Valine-15N in NMR Spectroscopy: Isotopic Enrichment, Causality, and Workflows
The Biophysical Imperative of 15N Enrichment
In the realm of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and metabolomics, heteronuclear detection is the cornerstone of structural elucidation. The natural abundance of the nitrogen-15 (
To overcome this biophysical limitation, exogenous supplementation of isotopically enriched amino acids is required. Enriching valine to 98 atom %
The Causality of the DL-Racemate in Isotopic Labeling
While enantiopure L-Valine-
-
Metabolomic Flux Analysis: DL-Valine acts as a comprehensive probe. While the L-enantiomer is incorporated into proteins or oxidized by branched-chain aminotransferases, the D-enantiomer is specifically targeted by D-amino acid oxidases. This divergence allows researchers to track distinct metabolic fluxes simultaneously[1].
-
Solid-State NMR of Synthetic Polymers: In the development of antimicrobial peptides or racemic crystallography, DL-Valine-
N is used to study chiral packing, stereospecific interactions, and peptidoglycan synthesis pathways where D-amino acids are biologically active. -
Cost-Efficiency in Chemical Synthesis: DL-Valine-
N is significantly more economical to synthesize from N-ammonia precursors. It serves as an ideal bulk precursor for downstream synthetic pathways where enzymatic chiral resolution is applied at a later stage.
Chiral resolution and metabolic divergence of DL-Valine-15N for NMR.
Isotopic Enrichment Levels: Specifications & Data
To ensure reproducibility in multidimensional NMR, the chemical and isotopic purity of the precursor must be rigorously validated. Below is a comparative summary of standard valine-
| Supplier | Compound | Isotopic Enrichment | Chemical Purity | Primary Application |
| Cambridge Isotope Laboratories | 3 | 98 atom % | ≥98% | Metabolomics, Biomolecular NMR[3] |
| Cambridge Isotope Laboratories | 4 | 98 atom % | ≥98% | Proteomics, Structure Dynamics[4] |
| Sigma-Aldrich | 2 | 98 atom % | 99% (CP) | Bio NMR, Protein Expression[2] |
Advanced NMR Methodologies: Unique Pair Labeling
In structural biology, analyzing large membrane proteins like G Protein-Coupled Receptors (GPCRs) via solid-state Magic Angle Spinning (MAS) NMR is notoriously difficult due to spectral crowding. To resolve this, scientists employ Unique Pair Labeling [5].
By introducing
Workflow for 15N-Valine incorporation and MAS DNP NMR validation.
Experimental Protocol: Self-Validating Isotopic Incorporation
The following step-by-step methodology outlines the optimal use of
Step 1: Depletion Phase (Host Cell Starvation)
-
Action: Centrifuge the cell culture (
for 5 min) and resuspend the pellet in a custom amino-acid-depleted medium at a density of cells/mL. Starve the cells for exactly 6 hours. -
Causality: Starvation exhausts the endogenous, unlabeled intracellular valine pools. If this step is skipped, the 98% enriched
N-Valine will be diluted by native N-Valine, drastically reducing the final NMR signal intensity[5].
Step 2: Isotope Supplementation
-
Action: Add
N-Valine (98 atom %) to the culture from a sterile-filtered stock solution to reach the manufacturer's specified concentration (typically ~150 mg/L)[6]. -
Causality: Introducing the isotope post-starvation ensures that the translational machinery exclusively utilizes the
N-enriched precursor for newly synthesized target proteins.
Step 3: Expression and Scrambling Mitigation
-
Action: Allow protein expression to proceed for 48–72 hours. Maintain strict metabolic control (e.g., pH and glucose monitoring).
-
Causality: Prolonged expression can lead to "isotope scrambling," where transaminases transfer the
N amine group from valine to other keto-acids, unintentionally labeling other amino acids and complicating the NMR spectra[6].
Step 4: Pre-NMR Validation via Mass Spectrometry (MS)
-
Action: Prior to MAS DNP NMR, digest a 10
g aliquot of the purified protein and analyze it via LC-MS. -
Causality: This is the critical self-validation step. MS will confirm whether the isotopic enrichment in the expressed protein matches the 98% theoretical maximum. If MS reveals a low incorporation rate (e.g., <50%), the sample is rejected before incurring the high costs of cryogenic NMR data acquisition[7].
References
-
Sigma-Aldrich - L-Valine-15N, 98 atom % 15N. 2
-
Cambridge Isotope Laboratories - DL-Valine (15N, 98%).3
-
Cambridge Isotope Laboratories - L-Valine (15N, 98%). 4
-
CK Isotopes / CIL - Stable Isotope Products for Metabolic Research. 1
-
Jena Bioscience - A Cost-effective Amino-acid-type Selective Isotope Labeling of Proteins. 7
-
bioRxiv - Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies. 6
-
University of Iceland (HI.is) - Probing the Conformational Space of the Cannabinoid Receptor 2 and a Systematic Investigation of DNP-Enhanced MAS NMR. 5
Sources
- 1. ckisotopes.com [ckisotopes.com]
- 2. L -Valine-15N 15N 98atom 59935-29-4 [sigmaaldrich.com]
- 3. isotope.com [isotope.com]
- 4. isotope.com [isotope.com]
- 5. snorrisi.hi.is [snorrisi.hi.is]
- 6. Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins | bioRxiv [biorxiv.org]
- 7. jenabioscience.com [jenabioscience.com]
Solubility characteristics of DL-Valine-15N in aqueous solutions
Technical Whitepaper: Physicochemical & Solubility Profiling of DL-Valine-15N
Executive Summary
The accurate preparation of DL-Valine-15N aqueous solutions is critical for quantitative NMR (qNMR) referencing, metabolic flux analysis, and protein turnover studies. A common pitfall in laboratory workflows is assuming DL-Valine possesses the same solubility profile as its pure enantiomer, L-Valine.
This guide corrects that assumption. DL-Valine forms a racemic compound with a distinct crystal lattice structure, resulting in significantly lower water solubility (~68 g/L) compared to L-Valine (~88 g/L). This whitepaper provides the thermodynamic rationale, precise solubility data, and validated protocols for preparing stable, high-concentration stock solutions.
The Isotopic & Chiral Context
The Compound
-
Chemical Name: DL-Valine-15N (or [15N]-DL-Valine)
-
Isotopic Label: Nitrogen-15 (
N) at the -amino position. -
Enrichment: Typically >98 atom%
N. -
Molecular Weight: ~118.15 g/mol (approx. +1 Da vs. natural abundance due to neutron addition).
The "DL" Solubility Trap
Unlike "conglomerates" (where D and L crystals grow separately), DL-Valine crystallizes as a racemic compound . In the solid state, D- and L-molecules pack together in a unit cell with stronger intermolecular forces than the pure enantiomeric crystal.
-
Thermodynamic Consequence: The lattice energy of the racemate is higher.
-
Practical Outcome: The energy required to break the crystal lattice (solvation) is higher, leading to lower solubility for DL-Valine-15N compared to L-Valine-15N.
The Isotope Effect
The substitution of
Thermodynamic Solubility Profile
The solubility of DL-Valine-15N is governed by solution pH and temperature. The molecule exists primarily as a zwitterion at neutral pH, which represents its minimum solubility point.
Table 1: Solubility Comparison (Aqueous, 25°C)
| Parameter | L-Valine (Natural) | DL-Valine (Racemate) | Impact on Protocol |
| Crystal Form | Orthorhombic | Triclinic (Racemic Compound) | Slower dissolution rate |
| Solubility (H₂O) | ~88.5 g/L | ~68.2 g/L | Do not exceed 60 g/L for neutral stocks |
| Lattice Energy | Lower | Higher | Requires heat/sonication to initiate |
| pI (Isoelectric) | 5.96 | 5.96 | Minimum solubility region |
pH-Dependent Solubility
DL-Valine-15N is an ampholyte. Its solubility increases largely as the pH moves away from the isoelectric point (pI ~6.0).
-
pH < 2.3 (Acidic): Protonation of the carboxyl group (
) leads to a net positive charge ( ), drastically increasing solubility. -
pH > 9.6 (Basic): Deprotonation of the amino group (
) leads to a net negative charge ( ), drastically increasing solubility.
Visualization: Solubility Equilibrium
The following diagram illustrates the thermodynamic equilibrium between the solid crystal lattice and the solvated ionic species.
Caption: Equilibrium shifts for DL-Valine-15N. Acid/Base addition breaks the lattice barrier.
Experimental Protocols
Protocol A: Preparation of Neutral Standard Stock (50 mM)
Target: A stable, neutral pH solution for NMR referencing. Constraint: Must remain below the saturation limit of ~580 mM (68 g/L) to prevent precipitation during storage.
-
Calculate Mass: For 100 mL of 50 mM solution:
-
Weighing: Weigh 591 mg of DL-Valine-15N into a clean beaker.
-
Solvation: Add 80 mL of high-purity water (Type I, 18.2 MΩ).
-
Dissolution:
-
Note: DL-Valine dissolves slower than L-Valine.
-
Sonicate at 25°C for 10 minutes OR stir gently at 30°C.
-
-
Make up Volume: Transfer to a 100 mL volumetric flask and dilute to the mark.
-
Filtration: Filter through a 0.22 µm PVDF membrane to remove micro-particulates.
Protocol B: Preparation of High-Concentration Stock (>1 M)
Target: High-concentration stock for metabolic spiking. Mechanism: Uses pH adjustment to bypass the lattice energy barrier.
-
Weighing: Weigh 11.8 g (approx 100 mmol) of DL-Valine-15N.
-
Slurry Creation: Add 40 mL of water. The powder will not dissolve; it will form a slurry.
-
Acidification: Slowly add 6 M HCl dropwise while stirring.
-
Monitor clarity. As pH drops below 2.0, the slurry will clear rapidly as the cationic form is generated.
-
-
Adjustment: Once clear, adjust final volume to 100 mL.
-
Result: ~1 M solution in dilute HCl.
-
Workflow Visualization
Caption: Decision tree for preparing DL-Valine-15N stocks based on concentration needs.
Analytical Validation (Self-Validating System)
To ensure the integrity of the prepared solution, use Quantitative NMR (qNMR) . This method validates both the concentration and the isotopic purity.
Protocol:
-
Internal Standard: Use TraceCERT® Maleic Acid or TSP-d4 (Trimethylsilylpropanoic acid).
-
Acquisition: 1H-NMR (Proton NMR).
-
Observation:
-
Look for the
-proton doublet. -
Coupling Check: In 15N-labeled Valine, the
-proton signal will be split by the heteronuclear J-coupling ( Hz and ). -
Validation: If the 15N enrichment is high, the 14N satellite peaks should be <2%.
-
-
Calculation:
(Where I = Integral area, N = Number of protons).
References
-
Dalhus, B. & Görbitz, C.H. (1996). "The crystal structure of DL-valine." Acta Crystallographica Section C, 52(4). Link
-
NIST Chemistry WebBook. "DL-Valine Thermochemical Data."[1] National Institute of Standards and Technology. Link
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed discussion on pKa and solubility profiles of zwitterions). Link
-
Sigma-Aldrich (Merck). "Amino Acids Reference Chart: Solubility and pKa values." Link
Sources
Application Note: Robust Quantification of Valine and Branched-Chain Amino Acids in Biological Matrices Using DL-Valine-15N
Target Audience: Researchers, bioanalytical scientists, and drug development professionals.
Branched-chain amino acids (BCAAs), including valine, leucine, and isoleucine, are critical biomarkers in metabolic disorders such as Maple Syrup Urine Disease (MSUD) and mitochondrial myopathies. Accurate quantification in biological matrices like plasma requires overcoming significant analytical hurdles, primarily severe matrix effects and the high polarity of these small molecules.
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing DL-Valine-15N as a stable isotope-labeled internal standard (SIL-IS). By eliminating the need for complex derivatization, this workflow maximizes throughput while ensuring absolute quantitative integrity.
Mechanistic Rationale: Why DL-Valine-15N?
In quantitative LC-MS/MS, the gold standard for correcting matrix-induced ion suppression and extraction losses is the use of a stable isotope-labeled internal standard.
-
Isotopic Mass Shift: The incorporation of a heavy nitrogen isotope (
N) shifts the precursor mass of valine from m/z 118.1 to 119.1. This +1 Da shift allows the mass spectrometer to independently monitor the internal standard without cross-talk, while the molecule retains identical physicochemical properties and co-elutes perfectly with endogenous valine. -
Racemic Versatility: Utilizing the racemic mixture (DL-Valine-15N) provides dual functionality. In standard achiral Hydrophilic Interaction Liquid Chromatography (HILIC), it acts as a pan-valine standard for total quantification. If the assay is later adapted for chiral separation, the DL form allows simultaneous tracking of both D- and L-valine enantiomers.
-
Elimination of Derivatization: Historically, amino acids required derivatization (e.g., with FMOC or Dansyl chloride) to improve reversed-phase retention. Modern HILIC methods allow for the direct analysis of underivatized amino acids, simplifying sample preparation, reducing analytical time, and minimizing the need for costly reagents (1[1]).
System Self-Validation Criteria
To ensure trustworthiness, this protocol is designed as a self-validating system . A batch is only considered analytically valid if it passes the following internal checks:
-
IS Peak Area Consistency: The absolute peak area of DL-Valine-15N must remain within ±15% across all calibration standards, quality controls (QCs), and unknown samples. A deviation >15% indicates an extraction failure or severe localized ion suppression, invalidating that specific sample.
-
Retention Time (RT) Stability: HILIC columns are highly sensitive to aqueous variations. The RT of DL-Valine-15N must not drift more than ±0.1 minutes across the batch, verifying that column re-equilibration is sufficient.
Experimental Workflow
Figure 1: Workflow for underivatized amino acid extraction and LC-MS/MS using DL-Valine-15N.
Reagents and Materials
-
Internal Standard: DL-Valine-15N (98%
N enrichment), Research Grade (2[2]). -
Solvents: LC-MS Grade Methanol, Acetonitrile, and Water.
-
Modifiers: LC-MS Grade Ammonium Formate and Formic Acid.
-
Matrix: Human plasma or serum (EDTA or Heparinized).
Step-by-Step Methodology
Phase 1: Solution Preparation
Field Insight: Aqueous stocks of amino acids are highly susceptible to microbial degradation.
-
Primary IS Stock: Prepare a 1.0 mg/mL stock of DL-Valine-15N in 0.1 M HCl. Store at -80°C.
-
Working Internal Standard (WIS): Dilute the primary stock to 5.0 µg/mL using 100% cold Methanol (-20°C). Causality: Spiking the IS directly into the precipitation solvent ensures that the IS and the endogenous analyte undergo the exact same extraction kinetics and physical losses.
Phase 2: Sample Extraction (Protein Precipitation)
Field Insight: Using a high ratio of cold organic solvent (1:4 plasma to methanol) instantly denatures proteins while keeping the highly polar amino acids completely soluble (3[3]).
-
Transfer 20 µL of plasma/serum to a 1.5 mL microcentrifuge tube.
-
Add 80 µL of the cold Methanol WIS solution (containing DL-Valine-15N).
-
Vortex vigorously for 30 seconds to disrupt protein binding.
-
Incubate at 4°C for 10 minutes to maximize protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Critical Step: Transfer 20 µL of the supernatant to an autosampler vial and dilute with 80 µL of Mobile Phase B (90% Acetonitrile). Causality: Injecting a highly aqueous/methanolic sample onto a HILIC column causes severe peak fronting. Diluting the extract with the organic mobile phase ensures optimal peak shape and retention.
Phase 3: LC-MS/MS Analysis
Field Insight: Standard reversed-phase C18 columns fail to retain highly polar, small aliphatic amines like valine. HILIC provides superior retention by partitioning the analytes into a water-enriched layer on the stationary phase (4[4]).
Chromatographic Conditions:
-
Column: Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or equivalent.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0. (Causality: Strict pH control ensures the amine group remains fully protonated for stable ESI+ ionization).
-
Mobile Phase B: 20 mM Ammonium Formate in 90% Acetonitrile, pH 3.0.
Table 1: HILIC Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.5 | 5 | 95 |
| 2.0 | 0.5 | 5 | 95 |
| 7.0 | 0.5 | 30 | 70 |
| 8.0 | 0.5 | 5 | 95 |
| 12.0 | 0.5 | 5 | 95 |
Note: The 4-minute re-equilibration (8.0 to 12.0 min) is mandatory for HILIC to rebuild the aqueous layer on the silica surface.
Mass Spectrometry Parameters: Detection is performed using a Triple Quadrupole Mass Spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The primary fragmentation pathway for valine involves the loss of H₂O and CO (46 Da) (5[5]).
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) |
| Valine (Quantifier) | 118.1 | 72.1 | 10 | 50 |
| Valine (Qualifier) | 118.1 | 55.1 | 21 | 50 |
| DL-Valine-15N (IS) | 119.1 | 73.1 | 10 | 50 |
Data Processing
Quantification is achieved by plotting the peak area ratio of Valine to DL-Valine-15N against the nominal concentration of the calibration standards. Apply a linear regression model with a
References
- Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed / NIH.
- Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. ThermoFisher Scientific.
- Simultaneous, quantitative analysis of amino acids (AA) and untargeted metabolomics. University of Bath.
- Stable Isotope Standards For Mass Spectrometry. Cambridge Isotope Laboratories.
- Loss of Eicosapentaenoic Acid (EPA) after Retort Sterilization of the EPA-BCAA Fortified Complete Nutrition Drink. MDPI.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. otsuka.co.jp [otsuka.co.jp]
- 3. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bath.ac.uk [bath.ac.uk]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Solid-State NMR Spectroscopy Utilizing DL-Valine-¹⁵N
This guide provides a comprehensive overview of the application of DL-Valine-¹⁵N in solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful combination for the structural and dynamic characterization of a wide range of solid-state systems, including peptides, proteins, and biomaterials. This document offers both the theoretical underpinnings and practical, step-by-step protocols for key ssNMR experiments.
Introduction: The Significance of DL-Valine-¹⁵N in Solid-State NMR
Solid-state NMR spectroscopy is an indispensable tool for investigating the structure and dynamics of non-crystalline and insoluble samples at an atomic level.[1][2] The low natural abundance of the NMR-active ¹⁵N isotope (0.4%) necessitates isotopic enrichment to enhance sensitivity and enable site-specific analysis.[1][3] DL-Valine, with its simple yet informative side chain, is a common constituent of proteins and peptides. The use of ¹⁵N-labeled DL-Valine provides a specific probe to elucidate local electronic environments, secondary structure, and intermolecular interactions.
The ¹⁵N nucleus is particularly sensitive to its chemical environment, making its chemical shift a powerful indicator of secondary structure elements like α-helices and β-sheets.[4] Furthermore, the ¹H-¹⁵N dipolar coupling is a rich source of information regarding molecular geometry and dynamics.[5][6] This guide will delve into the practical aspects of harnessing these properties through the use of DL-Valine-¹⁵N.
Sample Preparation: The Foundation of a Successful ssNMR Experiment
The quality of the ssNMR data is intrinsically linked to the quality of the sample. Proper preparation of ¹⁵N-labeled samples is therefore of paramount importance.
Isotopic Labeling Strategies
There are two primary methods for incorporating DL-Valine-¹⁵N into a sample:
-
Chemical Synthesis: For peptides and small proteins, solid-phase peptide synthesis (SPPS) is the method of choice.[1][7] This allows for the precise incorporation of ¹⁵N-labeled valine at specific positions within the amino acid sequence.[7]
-
Biosynthetic Labeling: For larger proteins, recombinant expression in organisms like E. coli is employed.[8][9] The growth medium is supplemented with ¹⁵N-labeled ammonium salts as the sole nitrogen source, leading to uniform ¹⁵N labeling of all amino acids, including valine. Alternatively, for selective labeling, ¹⁵N-labeled valine can be added to the growth medium.
Protocol: Packing the MAS Rotor
A properly packed rotor is crucial for achieving high-resolution spectra.
Objective: To homogeneously pack the solid sample into a magic-angle spinning (MAS) rotor to minimize line broadening and spinning instabilities.
Materials:
-
DL-Valine-¹⁵N labeled sample (lyophilized powder)
-
Zirconia MAS rotor (e.g., 1.3 mm, 3.2 mm, etc.)
-
Rotor packing tool
-
Kel-F rotor caps
Procedure:
-
Rotor Inspection: Ensure the rotor and caps are clean and free of any debris.
-
Initial Sample Loading: Carefully transfer a small amount of the lyophilized DL-Valine-¹⁵N sample into the rotor using a microspatula.
-
Packing: Use the packing tool to gently and evenly compress the powder at the bottom of the rotor. The goal is to create a dense, uniform sample plug.
-
Incremental Loading: Continue adding small aliquots of the sample and packing until the rotor is filled to the appropriate level, as specified by the rotor manufacturer.
-
Capping: Securely place the rotor cap on the open end of the rotor.
-
Balancing: Ensure the rotor is properly balanced before inserting it into the NMR probe.
Expert Insight: Uneven packing can lead to significant spinning instabilities and broad spectral lines. It is often beneficial to pack the rotor in a controlled environment, such as a glove box, to minimize moisture absorption by the sample.
Key Solid-State NMR Techniques for ¹⁵N-Labeled Valine
A suite of ssNMR experiments can be employed to extract detailed structural and dynamic information from samples containing DL-Valine-¹⁵N.
Cross-Polarization Magic-Angle Spinning (CP-MAS)
CP-MAS is the cornerstone of many ssNMR experiments on rare spins like ¹⁵N. It enhances the ¹⁵N signal by transferring polarization from the abundant ¹H spins.[10]
Causality: The transfer of magnetization from ¹H to ¹⁵N overcomes the long ¹⁵N T1 relaxation times and the low natural abundance (if not fully labeled), leading to a significant sensitivity enhancement.
Diagram: CP-MAS Experimental Workflow
Caption: Workflow for a ¹⁵N CP-MAS experiment.
Protocol: ¹⁵N CP-MAS Experiment
Objective: To acquire a high-resolution one-dimensional ¹⁵N spectrum of a solid sample containing DL-Valine-¹⁵N.
Instrumentation:
-
Solid-state NMR spectrometer
-
MAS probe
Typical Experimental Parameters:
| Parameter | Typical Value | Purpose |
| ¹H Frequency | 400-800 MHz | Spectrometer field strength |
| ¹⁵N Frequency | 40.5-81.0 MHz | Larmor frequency of ¹⁵N |
| MAS Rate | 5-20 kHz | Averages anisotropic interactions |
| ¹H 90° Pulse | 2.5-4.0 µs | Excites ¹H magnetization |
| Contact Time | 0.5-2.0 ms | Duration of polarization transfer |
| Recycle Delay | 2-5 s | Allows for ¹H T1 relaxation |
| ¹H Decoupling | High-power (e.g., TPPM) | Removes ¹H-¹⁵N dipolar coupling during acquisition |
Procedure:
-
Setup: Tune and match the probe for both ¹H and ¹⁵N frequencies.
-
Calibration: Calibrate the ¹H 90° pulse width and the Hartmann-Hahn matching condition for CP.
-
Acquisition: Set the experimental parameters as outlined in the table above and acquire the FID.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Expected Outcome: A one-dimensional spectrum showing the ¹⁵N chemical shift of the valine residue. The chemical shift value provides information about the local secondary structure. For instance, ¹⁵N chemical shifts in α-helical regions are typically found at higher frequencies compared to those in β-sheet structures.[4]
Rotational-Echo Double-Resonance (REDOR)
REDOR is a powerful technique for measuring heteronuclear dipolar couplings, which are inversely proportional to the cube of the internuclear distance.[2][11]
Causality: By selectively reintroducing the ¹H-¹⁵N or ¹³C-¹⁵N dipolar coupling under MAS, REDOR allows for the precise measurement of internuclear distances, providing critical structural constraints.[2][12]
Diagram: REDOR Logic
Caption: Logical flow of a REDOR experiment.
Protocol: ¹³C{¹⁵N} REDOR Experiment
Objective: To measure the internuclear distance between a ¹³C-labeled site and a ¹⁵N-labeled valine.
Prerequisites: The sample must be selectively or uniformly labeled with both ¹³C and ¹⁵N.
Procedure:
-
Two Experiments: Two sets of experiments are performed for each dephasing time:
-
S₀ (Reference): A spin-echo experiment without the ¹⁵N dephasing pulses.
-
S (Dephased): A spin-echo experiment with rotor-synchronized ¹⁸⁰° pulses applied to the ¹⁵N channel.
-
-
Vary Dephasing Time: The experiments are repeated for a range of dephasing times (controlled by the number of rotor cycles).
-
Data Analysis: The fractional dephasing (ΔS/S₀ = (S₀ - S)/S₀) is plotted against the dephasing time.
-
Fitting: The resulting REDOR curve is fitted to a theoretical model to extract the dipolar coupling constant, from which the internuclear distance is calculated.
Expert Insight: The accuracy of long-distance measurements can be affected by the presence of natural abundance ¹³C and ¹⁵N spins. It is important to account for these background signals in the data analysis.[12]
Two-Dimensional (2D) Correlation Experiments
2D ssNMR experiments are essential for resolving spectral overlap and establishing connectivities between different nuclei. For ¹⁵N-labeled valine, experiments like ¹H-¹⁵N HETCOR (Heteronuclear Correlation) and ¹⁵N-¹³C correlation experiments are particularly informative.
Causality: By correlating the chemical shifts of two different nuclei, these experiments provide unambiguous assignments and reveal through-bond or through-space connectivities.
Common 2D Experiments:
-
¹H-¹⁵N HETCOR: Correlates the chemical shifts of ¹⁵N with directly bonded ¹H. This is useful for assigning backbone and sidechain amide protons.
-
NCA/NCO: These are 2D or 3D experiments that correlate the amide ¹⁵N and ¹H with the Cα and carbonyl (C') carbons of the same and preceding residues.[13] This is a key experiment for sequential backbone assignment in proteins.[13][14]
Protocol: General 2D ssNMR Experiment
-
Pulse Sequence Selection: Choose the appropriate 2D pulse sequence based on the desired information (e.g., HETCOR for ¹H-¹⁵N correlation).
-
Parameter Optimization: Optimize the mixing times and other relevant parameters to maximize the cross-peak intensity.
-
Acquisition: Acquire a series of FIDs, incrementing the evolution time in the indirect dimension (t₁).
-
Processing: Perform a 2D Fourier transform, followed by phasing and baseline correction in both dimensions.
Expected Outcome: A 2D spectrum with cross-peaks that connect the chemical shifts of the two correlated nuclei. The pattern of these cross-peaks provides valuable information for resonance assignment and structural analysis.
Applications in Drug Development
The use of DL-Valine-¹⁵N in ssNMR has significant implications for drug discovery and development.
-
Structural Characterization of APIs: ssNMR can be used to characterize the solid forms of active pharmaceutical ingredients (APIs), including polymorphs and solvates.[15] ¹⁵N chemical shifts are highly sensitive to the local packing environment.
-
Ligand Binding Studies: By incorporating ¹⁵N-labeled valine into a target protein, ssNMR can be used to study the binding of small molecule drugs.[3][16] Changes in the ¹⁵N chemical shifts upon ligand binding can identify the binding site and provide insights into the binding mode.
-
Membrane Protein-Drug Interactions: Many drug targets are membrane proteins.[17] ssNMR is uniquely suited to study these proteins in their native lipid bilayer environment.[5][18] ¹⁵N-labeled valine can be used to probe the structural changes in a membrane protein upon drug binding.
Conclusion
DL-Valine-¹⁵N is a versatile and powerful tool for solid-state NMR spectroscopy. When combined with advanced techniques such as CP-MAS, REDOR, and multidimensional correlation spectroscopy, it provides unparalleled insights into the structure and dynamics of a wide range of solid materials. The protocols and application notes presented in this guide offer a starting point for researchers to harness the full potential of this approach in their own investigations, from fundamental structural biology to applied drug development.
References
-
Grage, S. L., & Ulrich, A. S. (2007). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Methods in molecular biology (Clifton, N.J.), 389, 203–226. [Link]
-
Suzuki, Y., Okonogi, M., Yamauchi, K., Kurosu, H., Tansho, M., Shimizu, T., Saitô, H., & Asakura, T. (2007). High-resolution nitrogen-15 NMR study of solid homopolypeptides by the cross-polarization-magic angle spinning method: conformation-dependent nitrogen-15 chemical shifts characteristic of the .alpha.-helix and .beta.-sheet forms. Macromolecules, 40(2), 354-360. [Link]
-
Pandey, M. K., et al. (2020). Double Echo Symmetry-Based REDOR and RESPDOR Pulse Sequences for Proton Detected Measurements of Heteronuclear Dipolar Coupling Constants. The Journal of Physical Chemistry B, 124(43), 9572-9583. [Link]
-
Asakura, T., et al. (2021). Structural Analysis of Valine Residues in Silk Fibroin by Solid-State NMR. Biomacromolecules, 22(10), 4345-4355. [Link]
-
Wylie, B. J., & Sperling, L. J. (2021). Labeling Approaches for Protein Structural Studies by Solution-State and Solid-State NMR. Molecules, 26(16), 4878. [Link]
-
Fields, G. B., et al. (1989). Solid-phase peptide synthesis and solid-state NMR spectroscopy of [Ala3-15N][Val1]gramicidin A. Biochemistry, 28(4), 1384-1388. [Link]
-
Marassi, F. M., & Opella, S. J. (1998). Complete resolution of the solid-state NMR spectrum of a uniformly 15N-labeled membrane protein in phospholipid bilayers. Journal of magnetic resonance (San Diego, Calif. : 1997), 133(1), 209–212. [Link]
-
Das, N., & Opella, S. J. (2014). Simultaneous Cross Polarization to 13C and 15N with 1H Detection at 60 kHz MAS Solid-state NMR. Journal of magnetic resonance (San Diego, Calif. : 1997), 248, 48–53. [Link]
-
Ying, J., & Bax, A. (2009). Chemical Shift Anisotropy of Imino 15N Nuclei in Watson-Crick Base Pairs from Magic Angle Spinning Liquid - Nuclear Magnetic Resonance (NMR) Groups. Journal of the American Chemical Society, 131(25), 8754–8755. [Link]
-
Fricke, P., et al. (2017). Method Development. FMP Berlin. [Link]
-
Pandey, M. K., et al. (2012). Determination of 15N chemical shift anisotropy from a membrane bound protein by NMR spectroscopy. Journal of magnetic resonance (San Diego, Calif. : 1997), 221, 57–65. [Link]
-
Marassi, F. M., & Opella, S. J. (1998). Complete resolution of the solid-state NMR spectrum of a uniformly 15N-labeled membrane protein in phospholipid bilayers. Proceedings of the National Academy of Sciences of the United States of America, 95(16), 9205–9210. [Link]
-
Jaroniec, C. P. (2022). High-Efficiency Low-Power 13C-15N Cross Polarization in MAS NMR. Journal of magnetic resonance (San Diego, Calif. : 1997), 335, 107134. [Link]
-
Garbow, J. R., & McWherter, C. A. (1999). Long-distance rotational echo double resonance measurements for the determination of secondary structure and conformational heterogeneity in peptides. Solid state nuclear magnetic resonance, 14(2), 117–136. [Link]
-
Shi, L., et al. (2014). Combination of 15 N Reverse Labeling and Afterglow Spectroscopy for Assigning Membrane Protein Spectra by Magic-Angle-Spinning Solid-State NMR. The journal of physical chemistry. B, 118(16), 4358–4365. [Link]
-
Nieuwkoop, A. J., & Rienstra, C. M. (2021). Transferred-Rotational-Echo Double Resonance. The Journal of Physical Chemistry A, 125(2), 654-662. [Link]
-
Gullion, T., & Schaefer, J. (1989). Rotational-Echo, Double-Resonance NMR. Journal of Magnetic Resonance (1969), 81(1), 196-200. [Link]
-
Opella, S. J., & Marassi, F. M. (1999). NMR structural studies of membrane proteins. Current opinion in chemical biology, 3(5), 531–536. [Link]
-
Havlin, R. H., et al. (2006). Determinations of 15N Chemical Shift Anisotropy Magnitudes in a Uniformly 15N,13C-Labeled Microcrystalline Protein by Three-Dimensional Magic-Angle Spinning Nuclear Magnetic Resonance Spectroscopy. The Journal of Physical Chemistry B, 110(28), 13946–13955. [Link]
-
Jaroniec, C. P. (2023). Three Decades of REDOR in Protein Science: A Solid-State NMR Technique for Distance Measurement and Spectral Editing. Molecules, 28(17), 6423. [Link]
-
Goolsby, K., & Van Vleet, M. J. (2018). Solid-state cross-polarized magic-angle spinning (CP-MAS) 15 N NMR study of crystalline dodecylguanidine free base. Magnetic Resonance in Chemistry, 56(10), 964-969. [Link]
-
Hong, M. (1999). Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR. Journal of biomolecular NMR, 15(1), 1–14. [Link]
-
Agris, P. F., et al. (1992). NMR study of nitrogen-15-labeled Escherichia coli valine transfer RNA. Biochemistry, 31(51), 12799–12802. [Link]
-
Unknown. (n.d.). Expressing 15N labeled protein. University of Leicester. [Link]
- Beckmann, N., & Garrido, L. (Eds.). (2013). New Applications of NMR in Drug Discovery and Development. Royal Society of Chemistry.
-
Meier, B. H. (2018). Cross Polarization up to 111 kHz MAS & More. Bruker. [Link]
-
Wylie, B. J., & Rienstra, C. M. (2024). Cryo-EM and Solid State NMR Together Provide a More Comprehensive Structural Investigation of Protein Fibrils. bioRxiv. [Link]
-
Pandey, M. K., et al. (2012). Determination of 15N chemical shift anisotropy from a membrane-bound protein by NMR spectroscopy. VIVO. [Link]
-
Serveo, S. L. (n.d.). NMR sample preparation guidelines. Platypus Technologies. [Link]
-
Chierotti, M. R., & Nishiyama, Y. (2025). Determination of the. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]
-
Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society transactions, 50(6), 1555–1567. [Link]
-
Peng, J. W. (2021). Applications of Solution NMR in Drug Discovery. Molecules, 26(3), 566. [Link]
-
Vogt, F. G. (2013). Chapter 2. Solid‐State NMR in Drug Discovery and Development. In New Applications of NMR in Drug Discovery and Development (pp. 43-100). Royal Society of Chemistry. [Link]
-
Obata, T., et al. (1993). Effects of valine on 15N incorporation into serum and tissue protein and non-protein fractions following 15N-L-leucine administration to normal and liver-injured rats. The Journal of nutritional science and vitaminology, 39(4), 345–356. [Link]
Sources
- 1. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Complete resolution of the solid-state NMR spectrum of a uniformly 15N-labeled membrane protein in phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complete resolution of the solid-state NMR spectrum of a uniformly 15N-labeled membrane protein in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase peptide synthesis and solid-state NMR spectroscopy of [Ala3-15N][Val1]gramicidin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 9. portlandpress.com [portlandpress.com]
- 10. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 11. mdpi.com [mdpi.com]
- 12. Long-distance rotational echo double resonance measurements for the determination of secondary structure and conformational heterogeneity in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meihonglab.com [meihonglab.com]
- 14. Method Development: Leibniz-FMP [leibniz-fmp.de]
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- 17. api.pageplace.de [api.pageplace.de]
- 18. NMR structural studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 15N-labeled cell culture media with DL-Valine
Abstract
This guide details the preparation of cell culture media supplemented with
Introduction & Scientific Rationale
The "DL" Distinction in Metabolic Labeling
Standard mammalian cell culture relies on L-amino acids . Most mammalian cells cannot metabolize D-amino acids, and high concentrations of D-isomers can be toxic or inhibitory. However, DL-Valine is utilized in two specific contexts:
-
Epithelial Selection: Epithelial cells (e.g., kidney, liver) express D-amino acid oxidase (DAO) , allowing them to convert D-Valine to the essential L-Valine.[1] Fibroblasts lack this enzyme and die in D-Valine exclusive media.
-
Cost-Effective Labeling (with Caveats): Racemic
N-DL-Valine is often less expensive to synthesize than pure N-L-Valine. However, using it requires careful correction for bioavailability.
Mechanism of Action
When using
-
Immediate Usage: The cell transports free L-Valine-
N directly for protein synthesis. -
Delayed Usage (Epithelial only): D-Valine-
N is oxidized by DAO to -ketoisovalerate, which is then transaminated back to L-Valine- N.
CRITICAL INSIGHT: If your target cell line lacks DAO (e.g., CHO, HEK293, most tumor lines), the D-isomer acts as an inert osmolyte or a competitive inhibitor. You must calculate the concentration based only on the L-component (effectively 50% of the mass).
Materials & Reagents
| Component | Specification | Purpose |
| Isotope | DL-Valine- | Nitrogen source for labeling. |
| Base Media | Custom DMEM or RPMI deficient in Valine | Prevents isotopic dilution by unlabeled ( |
| Serum | Dialyzed FBS (10 kDa MWCO) | Removes endogenous unlabeled amino acids. Standard FBS contains ~300 µM Valine and will ruin labeling efficiency. |
| Buffer | PBS (pH 7.4) | For washing cells to remove residual unlabeled media. |
| Filter | 0.22 µm PES Membrane | Sterilization (Do not autoclave amino acids). |
Critical Calculations (The Racemic Correction)
Standard DMEM formulation requires 0.8 mM L-Valine (approx. 94 mg/L). When using DL-Valine :
-
Mass: You must add 2x the mass to achieve the same molar concentration of the active L-isomer.
-
Osmolarity: Adding 2x mass increases the osmolarity. For Valine (MW ~117), adding an extra 0.8 mM (the D-form) adds ~0.8 mOsm/kg, which is negligible.
-
Toxicity Threshold: Ensure the total D-amino acid concentration does not exceed 5-10 mM, as this can induce oxidative stress via H
O production in DAO-positive cells.
Formula for 1 Liter of Media:
Example: To achieve 0.8 mM L-Valine equivalent using
Protocol: Media Preparation
Step 1: Reconstitution of Isotope
-
Weigh 189 mg of
N-DL-Valine (for 1L final volume). -
Dissolve in 10 mL of ultrapure water or PBS. Vortex until completely solubilized (Valine has moderate solubility: ~85 mg/mL).
-
Pre-filtration: If the powder was not sterile, pass this concentrated stock through a 0.22 µm syringe filter into a sterile tube.
Step 2: Base Media Formulation
-
Start with Valine-free DMEM/RPMI liquid base.
-
Alternative: If using powder base deficient in Valine, reconstitute powder in 900 mL water, adjust pH to 7.2–7.4 with HCl/NaOH, and add Sodium Bicarbonate (usually 3.7 g/L).
-
-
Add Dialyzed FBS to 10% final volume (e.g., 100 mL).
-
Add 1% Penicillin/Streptomycin and 2 mM L-Glutamine (if not present).
Step 3: Combining and Final QC
-
Add the 10 mL sterile
N-DL-Valine stock to the media. -
Bring final volume to 1.0 L with sterile water.
-
Mix thoroughly.
-
Filtration: Filter the complete media through a 0.22 µm PES vacuum filter unit.
-
Why? Even if components were sterile, mixing introduces risk. This ensures a "clean start."
-
-
Labeling: Mark bottle clearly: "15N-DL-VALINE MEDIA - LIGHT SENSITIVE". Store at 4°C.[2]
Experimental Workflow: The Selection & Labeling System
This diagram illustrates the differential fate of cells cultured in DL-Valine media.
Caption: Differential processing of 15N-DL-Valine. Epithelial cells convert D-Valine to usable L-Valine via DAO, while fibroblasts starve or succumb to toxicity.
Validation & Quality Control
Before running precious samples, validate the media and incorporation efficiency.[3]
Osmolarity Check
-
Method: Freezing point depression osmometer.
-
Target: 290–320 mOsm/kg.
-
Correction: If >330 mOsm/kg, dilute with sterile water (and adjust other nutrients proportionally). If <280 mOsm/kg, add sterile NaCl (rarely needed).
Incorporation Efficiency (Mass Spec)
-
Culture cells for 5-6 doublings (to ensure >97% replacement of pre-existing proteins).
-
Lyse cells and perform Tryptic digestion.
-
Analyze via LC-MS/MS.[4]
-
Check Valine-containing peptides:
-
Look for mass shift: +1 Da per Nitrogen atom in Valine (Valine has 1 Nitrogen, so +1 Da shift per Valine residue).
-
Note: If using
C + N Valine, the shift will be larger (+6 Da). -
Calculation: Ratio of Heavy/(Light + Heavy). Must be >0.95.[5]
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Cell Death (General) | D-Valine Toxicity (H | Cells with high DAO activity may produce excess hydrogen peroxide. Add Catalase or Pyruvate to media to scavenge ROS. |
| Fibroblasts Surviving | L-Valine Contamination | Dialyzed FBS failure. Ensure FBS is dialyzed against saline with a 10kDa cutoff to remove all free amino acids. |
| Low Labeling Efficiency | Insufficient Doublings | Extend culture duration. DL-media often slows growth; 6-7 doublings may be needed instead of 5. |
| Precipitation in Media | pH Mismatch | DL-Valine can slightly alter pH. Re-verify pH is 7.2–7.4 before filtration. |
References
-
Selective Culture of Epithelial Cells: Gilbert, S. F., & Migeon, B. R. (1975). D-valine as a selective agent for normal human and rodent epithelial cells in culture.[1] Cell, 5(1), 11–17. Link
-
SILAC Methodology: Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[4][5][][7] Molecular & Cellular Proteomics, 1(5), 376–386. Link
-
D-Amino Acid Toxicity: Bardaweel, S. K., et al. (2013).[8] An in vitro based investigation into the cytotoxic effects of D-amino acids. Acta Pharmaceutica, 63(4), 467–478. Link
-
Valine Metabolism: "Valine Metabolism and Health." Creative Proteomics. Link
-
Media Formulation: "Preparation of 15N-Labeled Media for NMR." University of Connecticut Health Center.[2] Link
Sources
- 1. D-valine as a selective agent for normal human and rodent epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. health.uconn.edu [health.uconn.edu]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
Methods for chiral separation of DL-Valine-15N enantiomers
Application Note: AN-2026-VAL
Topic: Methods for Chiral Separation of DL-Valine-
Abstract
This application note details the methodological protocols for the chiral separation of Nitrogen-15 labeled Valine (
Introduction & Strategic Analysis
The separation of DL-Valine-
Key Considerations for
-
Isotopic Purity vs. Chiral Purity: Researchers must often distinguish between chemical impurities, isotopic enrichment failures, and enantiomeric impurities (D-isomer contamination).
-
Detection: The
N isotope is NMR-active and MS-distinguishable. However, standard UV detection remains the workhorse for purification. -
Method Selection:
-
Use Method A (Crown Ether) if you need to recover the sample (preparative) or analyze the raw material without chemical modification.
-
Use Method B (Marfey’s Reagent) if you are analyzing Valine in blood, urine, or cell culture media where matrix interference is high.
-
Decision Matrix: Method Selection
Figure 1: Decision tree for selecting the appropriate chiral separation workflow based on sample origin and recovery requirements.
Method A: Direct Separation via Crown Ether CSP
Best for: Quality control of synthesized
2.1 Principle
This method utilizes a Chiral Stationary Phase (CSP) containing chiral crown ethers (typically (3,3’-diphenyl-1,1’-binaphthyl)-20-crown-6). Under acidic conditions, the primary amino group of Valine becomes protonated (
Mechanism:
-
Stationary Phase: Crownpak CR(+) (Daicel) or equivalent.
-
Interaction: Host-guest complexation (
inside the crown ether). -
Elution Order: typically D-Valine elutes first; L-Valine elutes second on CR(+) columns.
2.2 Experimental Protocol
Equipment:
-
HPLC System (Agilent 1200/1260 or equivalent) with UV-Vis detector.
-
Column: Crownpak CR-I(+) (3.0 mm x 150 mm, 5 µm).[1] Note: The 'I' denotes the immobilized version, which is more robust.
Reagents:
-
Perchloric Acid (70%, HPLC grade).[2]
-
Methanol (MeOH) or Acetonitrile (ACN).[3]
-
Water (Milli-Q, 18.2 MΩ).
Mobile Phase Preparation:
-
Stock Acid: Prepare aqueous
at pH 1.5. (Approx. 16.3g of 70% diluted to 1L water is pH 1.0; dilute further to reach pH 1.5). -
Working Eluent: Mix pH 1.5
(aq) / Acetonitrile (90:10 v/v).-
Note: Organic modifier decreases retention time but may reduce resolution. Start with 100% aqueous pH 1.5 if resolution is poor.
-
Instrument Parameters:
| Parameter | Setting |
|---|---|
| Flow Rate | 0.4 mL/min (for 3.0mm ID column) |
| Temperature | 10°C - 25°C (Lower temp increases resolution) |
| Detection | UV @ 200 nm (Valine has low UV absorption) |
| Injection Vol | 5 - 10 µL |
| Run Time | ~15 - 20 mins |
Step-by-Step Workflow:
-
Conditioning: Flush column with Mobile Phase for 30 mins. Ensure temperature is stable.
-
Blank Run: Inject mobile phase to ensure baseline stability at 200 nm.
-
Standard Injection: Inject a racemic mixture (DL-Valine-
N or N) to establish retention times.-
Expected: D-Valine (
min), L-Valine ( min).
-
-
Sample Injection: Inject
N-Valine sample. -
Wash: Post-analysis, wash with water to remove acid, then store in Water/MeOH (90:10). Never leave perchloric acid in the system.
2.3 Critical Troubleshooting
-
Low Sensitivity: Since detection is at 200 nm, avoid acetate or formate buffers which absorb in this region. Use Perchloric or Phosphoric acid only.
-
Peak Tailing: Decrease pH (e.g., go to pH 1.2). The amine must be fully protonated.
-
Column Life: Crown ether columns are sensitive to high pH (>7) and drying out.
Method B: Indirect Separation via Marfey’s Reagent
Best for: Biological samples (plasma, cell lysate), trace analysis, and MS detection.
3.1 Principle
Valine is derivatized with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[4][5][6] This reaction converts the enantiomers (D and L) into diastereomers (L-D and L-L). Diastereomers have different physical properties and can be separated on a standard achiral C18 column.
Advantages:
-
Adds a chromophore (Dinitrophenyl) allowing detection at 340 nm (high specificity).
-
Increases hydrophobicity, improving retention on Reverse Phase (RP) columns.
-
Compatible with Mass Spectrometry.[3][]
3.2 Reaction Mechanism
Figure 2: Derivatization of DL-Valine with FDAA to form separable diastereomers.
3.3 Experimental Protocol
Reagents:
-
Marfey’s Reagent (FDAA): 1% w/v solution in Acetone.
-
1 M
(Sodium Bicarbonate). -
2 M
(Hydrochloric Acid). -
Solvents: Acetonitrile (ACN), 0.1% Formic Acid in Water.
Derivatization Procedure:
-
Mix: In a 1.5 mL microcentrifuge tube, combine:
-
50 µL Sample (Amino acid solution).
-
100 µL 1 M
. -
100 µL 1% FDAA solution.
-
-
Incubate: Heat at 40°C for 60 minutes in a heating block. (Solution will turn yellow/orange).
-
Quench: Add 20 µL of 2 M
to stop the reaction and neutralize the pH. -
Dilute: Add 200 µL of Mobile Phase A (Water/Formic Acid) and filter (0.2 µm).
HPLC/LC-MS Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[8]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]
-
Gradient:
-
0 min: 10% B
-
20 min: 60% B
-
Linear gradient is critical for diastereomer resolution.
-
-
Detection: UV @ 340 nm (primary) or MS (SIM mode: m/z 413 for
-Valine derivative).
Elution Order (C18):
-
Typically, the L-FDAA-D-Valine elutes beforeL-FDAA-L-Valine .
-
Validation: Always run a pure L-Valine-
N standard derivatized with FDAA to confirm the L-L peak position.
Validation & Quality Control for N
When working with isotopes, "Purity" has two dimensions. You must validate both.
| Metric | Method | Acceptance Criteria |
| Enantiomeric Purity | HPLC (Method A or B) | > 99.5% ee (Enantiomeric Excess) |
| Isotopic Enrichment | MS or NMR | > 98 atom% |
| Chemical Purity | HPLC (UV 210nm) | > 99.0% |
Mass Spectrometry Confirmation:
If using Method B (Marfey's), the
-
Natural Valine-FDAA: m/z ~412 (M+H).
- N-Valine-FDAA: m/z ~413 (M+H).
-
Note: Ensure the mass spectrometer resolution is sufficient to distinguish the isotope peak from natural
C isotopes of the reagent.
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
- Marfey, P. (1984). Determination of D-amino acids as enantiomers of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide.
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247.
- Vertex AI Search. (2026). Consolidated search results on Crownpak and Marfey's protocols.
Sources
- 1. hplc.eu [hplc.eu]
- 2. chiraltech.com [chiraltech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. akjournals.com [akjournals.com]
- 5. ovid.com [ovid.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of DL-Valine-15N into Solid-Phase Peptide Synthesis for NMR Structural Biology
Executive Summary
The integration of stable isotope-labeled amino acids (SILAAs) into synthetic peptides is a cornerstone of modern structural biology, enabling high-resolution Nuclear Magnetic Resonance (NMR) studies of protein dynamics and membrane interactions. This application note details the optimized incorporation of Fmoc-DL-Valine-15N into Solid-Phase Peptide Synthesis (SPPS). By utilizing a racemic (DL) mixture, researchers can simultaneously generate two diastereomeric peptides in a single synthesis run. This dual-yield approach is highly advantageous for structure-activity relationship (SAR) studies—particularly for antimicrobial peptides (AMPs)—while minimizing the consumption of expensive isotopic reagents.
Scientific Rationale: Why 15N and Why the DL-Racemate?
Valine is a highly abundant, sterically demanding hydrophobic residue frequently found in transmembrane helices and
-
The 15N Advantage: Isotopic enrichment with 15N at specific valine loci enables advanced NMR techniques, such as Transverse Relaxation-Optimized Spectroscopy (TROSY) and Heteronuclear Single Quantum Coherence (HSQC)[1]. These techniques suppress transverse relaxation effects, allowing for the precise mapping of allosteric transitions and orientational topology of peptides within lipid bilayers[2].
-
The DL-Racemate Advantage: While nature predominantly utilizes L-amino acids, incorporating a racemic DL-Valine-15N[3] into an otherwise homochiral (L-amino acid) peptide chain generates a pair of diastereomers (e.g.,
-peptide and -peptide). D-amino acid substitutions are critical in AMP research (e.g., ovispirin) to probe membrane-disrupting topologies and enhance proteolytic stability[2]. Synthesizing the racemate allows for the parallel isolation and comparative NMR analysis of both stereoisomers from a single SPPS batch.
Mechanistic Insights: Optimizing Fmoc-SPPS for Isotopic Labels
Standard Fmoc-SPPS protocols rely on a massive kinetic driving force, often deploying 5 to 10 molar equivalents of amino acids to ensure complete coupling. When utilizing high-cost reagents like DL-Valine-15N, this vast excess is economically unfeasible, necessitating highly optimized, low-equivalent protocols[4].
Causality of Experimental Choices:
-
Stoichiometry & Concentration: We reduce the coupling equivalents to 1.5–2.0 eq. To compensate for the reduced kinetic driving force, the reaction is run at a highly concentrated molarity (approx. 0.2 M) to increase the frequency of bimolecular collisions.
-
Coupling Reagents: The DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure system is strictly preferred over uronium salts (like HATU/DIPEA). Uronium salts require a tertiary base (DIPEA), which can induce unwanted side reactions and artificially skew the coupling rates between the D- and L-enantiomers. DIC/Oxyma operates at a near-neutral pH, ensuring that the coupling of both enantiomers remains stable and primarily sterically driven.
Synthesis and Separation Workflow
Figure 1: Workflow for Fmoc-DL-Valine-15N incorporation and downstream diastereomer resolution.
Quantitative Data & Optimization Parameters
Table 1: Coupling Reagent Efficacy for Low-Equivalent 15N-Amino Acid SPPS
| Coupling System | Equivalents | Base Required | Epimerization Risk | Average Yield (15N-Val) | Rationale for Selection |
| DIC / Oxyma | 1.5 - 2.0 | No | Low | 92 - 98% | Optimal. Neutral pH prevents base-catalyzed artifacts; high efficiency. |
| HATU / DIPEA | 1.5 - 2.0 | Yes (DIPEA) | Moderate | 85 - 90% | Sub-optimal for racemates due to base-induced differential kinetics. |
| HBTU / DIPEA | 1.5 - 2.0 | Yes (DIPEA) | Moderate | 75 - 80% | Insufficient reactivity for sterically hindered Valine at low equivalents. |
Table 2: Typical RP-HPLC Parameters for Diastereomeric Resolution
| Parameter | Specification / Condition | Causality / Rationale |
| Column | C18 Reverse-Phase (250 x 10 mm, 5 µm) | Provides sufficient theoretical plates to resolve the subtle hydrophobicity differences between diastereomers[5]. |
| Mobile Phase A | 0.1% TFA in Water | Acts as an ion-pairing agent to sharpen peaks and suppress secondary silanol interactions. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Standard organic modifier for predictable peptide elution. |
| Gradient | Shallow (e.g., 0.5% B / minute) | Maximizes resolution ( |
Step-by-Step Experimental Protocols
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Weigh the desired amount of low-loading resin (e.g., Rink Amide AM resin, 0.3 mmol/g). Causality: Low-loading resins minimize steric hindrance and inter-chain aggregation during low-equivalent couplings.
-
Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes. Causality: Proper swelling expands the polymer matrix, exposing internal reactive sites for uniform access by the incoming labeled amino acid.
Protocol 2: Optimized Coupling of Fmoc-DL-Valine-15N (Self-Validating System)
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Reagent Preparation: Dissolve 1.5 to 2.0 equivalents of Fmoc-DL-Valine-15N and 2.0 equivalents of Oxyma Pure in minimal DMF to create a highly concentrated solution (
M). -
Activation: Add 2.0 equivalents of DIC to the amino acid solution. Stir for 2 minutes for pre-activation.
-
Coupling: Transfer the activated mixture to the resin. Agitate gently for 2 to 4 hours at room temperature.
-
Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test.
-
Self-Validation Logic: If the beads remain colorless/yellow, the coupling is complete. If a blue color persists (indicating unreacted primary amines), do not add more 15N-reagent. Instead, perform a second coupling using an inexpensive, unlabeled capping agent (e.g., acetic anhydride) to terminate the failed sequences, preventing the formation of complex deletion peptides.
-
-
Capping: Treat the resin with acetic anhydride/pyridine in DMF (1:2:7) for 10 minutes to permanently cap any unreacted sites.
Protocol 3: Cleavage and Diastereomeric Resolution
-
Cleavage: Treat the dried resin with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5%
) for 2 hours at room temperature. -
Precipitation: Filter the resin and precipitate the crude peptide mixture in cold diethyl ether. Centrifuge and dry the pellet.
-
HPLC Separation: Dissolve the crude mixture in a minimum volume of 10% Acetonitrile/Water. Inject onto a preparative C18 RP-HPLC column.
-
Elution & Isolation: Apply a shallow gradient (0.5% B/min). Causality: Because the rest of the peptide is homochiral, the insertion of the D-Valine alters the local secondary structure (often inducing a
-turn or disrupting a helix). This significantly changes the hydrophobic footprint of the peptide compared to the L-Valine variant, allowing for baseline separation of the two diastereomers using standard reverse-phase chromatography[5].
Downstream Application: Structural Elucidation
Once separated, the isotopically labeled diastereomers are subjected to
References
-
Title: Efficient solid-phase synthesis of Vpr from HIV-1 using low quantities of uniformly 13C-, 15N-labeled amino acids for NMR structural studies Source: PubMed (NIH) URL: [Link]
-
Title: Extension of transverse relaxation-optimized spectroscopy techniques to allosteric proteins: CO- and paramagnetic fluoromet-hemoglobin[
(15N-valine)] Source: PubMed Central (PMC) URL: [Link] -
Title: Orientation and Dynamics of an Antimicrobial Peptide in the Lipid Bilayer by Solid-State NMR Spectroscopy Source: Hong Lab / Biophysical Journal URL: [Link]
-
Title: Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent Source: Analytical Sciences (J-Stage) URL: [Link]
Sources
- 1. Extension of transverse relaxation-optimized spectroscopy techniques to allosteric proteins: CO- and paramagnetic fluoromet-hemoglobin [β(15N-valine)] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meihonglab.com [meihonglab.com]
- 3. Valine | Sigma-Aldrich [sigmaaldrich.com]
- 4. Efficient solid-phase synthesis of Vpr from HIV-1 using low quantities of uniformly 13C-, 15N-labeled amino acids for NMR structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
Application Note: Uncoupling Nitrogen Flux from Carbon Metabolism Using DL-Valine-15N Tracing
Introduction & Mechanistic Rationale
Metabolic reprogramming is a hallmark of various pathologies, including cancer, mitochondrial myopathies, and metabolic syndromes. While traditional 13C-isotope tracing is the gold standard for mapping carbon backbones through the tricarboxylic acid (TCA) cycle, it fundamentally fails to capture the dynamic exchange of amino groups. Nitrogen flux, mediated heavily by branched-chain amino acids (BCAAs), is critical for de novo nucleotide synthesis, non-essential amino acid (NEAA) production, and maintaining the cellular redox state[1].
Using stable isotope-labeled BCAAs, such as 15N-Valine, allows researchers to specifically isolate and track the activity of branched-chain aminotransferases (BCATm/BCATc) and the subsequent dispersion of nitrogen into the glutamate pool[2]. This application note details a robust, self-validating workflow for Metabolic Flux Analysis (MFA) using DL-Valine-15N, optimized for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Design & Causality
Tracer Selection: DL-Valine-15N vs. L-Valine-15N
Valine catabolism begins with the reversible transamination of its alpha-amino group to alpha-ketoglutarate (α-KG), yielding glutamate and alpha-ketoisovalerate (KIV). By utilizing a 15N-labeled valine tracer, the heavy nitrogen isotope is transferred to glutamate, converting it into a central nitrogen hub that feeds transaminases (e.g., ALT, AST) and pyrimidine biosynthesis pathways[1].
Expertise Insight: While L-Valine is the biologically active enantiomer in mammalian systems, DL-Valine-15N is frequently utilized as a highly cost-effective alternative for bulk metabolic tracing. However, because mammalian BCAT strictly metabolizes the L-enantiomer, researchers must double the tracer concentration. For example, if your basal media requires 0.8 mM unlabeled L-Valine, you must supplement with 1.6 mM DL-Valine-15N to maintain equivalent metabolic availability without inducing nutrient starvation or artifactual stress responses.
Workflow Diagram
Fig 1. Step-by-step 15N-Valine metabolic flux analysis workflow.
Step-by-Step Protocol: In Vitro 15N-Valine Tracing
Phase 1: Cell Culture & Isotope Labeling
-
Media Preparation: Prepare custom amino-acid-free basal media (e.g., DMEM without Valine). Supplement with 10% dialyzed Fetal Bovine Serum (dFBS).
-
Causality: Standard FBS contains ~100-200 µM of unlabeled amino acids. Failing to use dialyzed serum will dilute the isotopic enrichment of the tracer, ruining the fractional enrichment calculations.
-
-
Tracer Addition: Supplement the media with 1.6 mM DL-Valine-15N (yielding 0.8 mM of active L-Valine-15N).
-
Incubation: Seed cells to reach 70% confluency. Replace standard media with the 15N-tracer media.
-
Causality: A time-course (e.g., 2h, 6h, 24h) is strictly recommended to capture both the rapid initial transamination (BCAT activity) and the slower downstream incorporation into pyrimidines[1].
-
Phase 2: Metabolic Quenching & Extraction
-
Washing: Quickly aspirate media and wash cells once with ice-cold PBS to remove extracellular tracer.
-
Causality: This step must be performed in under 10 seconds. Glutamate turnover is extremely fast; delays will alter the metabolomic profile.
-
-
Quenching: Immediately add 1 mL of pre-chilled (-80°C) 80% Methanol/20% LC-MS grade water directly to the plate.
-
Causality: The extreme cold and organic solvent instantly denature enzymes, locking the 15N flux state in place and preventing post-lysis transamination.
-
-
Extraction: Scrape cells and transfer the lysate to a microcentrifuge tube. Vortex for 10 minutes at 4°C.
-
Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C to pellet proteins and debris. Transfer the metabolite-rich supernatant to a new vial and evaporate to dryness using a vacuum concentrator.
Phase 3: LC-MS/MS Acquisition
-
Reconstitution: Resuspend the dried pellet in 50 µL of 50% Acetonitrile/50% Water.
-
Chromatography: Inject 2-5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Causality: HILIC is superior to standard C18 reverse-phase columns for retaining highly polar, small-molecule amino acids like glutamate and alanine[3].
-
-
Mass Spectrometry: Operate a triple quadrupole or high-resolution mass spectrometer (HRMS) in positive/negative polarity switching mode.
Nitrogen Transfer Pathway Diagram
Fig 2. Mechanism of 15N-Valine nitrogen transfer via BCAT to downstream metabolites.
Data Presentation & Expected Outcomes
To ensure the protocol is self-validating, researchers must monitor specific MRM transitions and benchmark their fractional enrichment against expected physiological ranges. If Valine enrichment is high but Glutamate enrichment is negligible, it indicates successful tracer uptake but inhibited BCAT activity[2].
Table 1: LC-MS/MS MRM Transitions for Key 15N-Labeled Metabolites
| Metabolite | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Polarity | Expected Label |
| L-Valine (Unlabeled) | 118.1 | 72.1 | Positive | M+0 |
| L-Valine-15N | 119.1 | 73.1 | Positive | M+1 |
| Glutamate (Unlabeled) | 148.0 | 84.0 | Positive | M+0 |
| Glutamate-15N | 149.0 | 85.0 | Positive | M+1 |
| Alanine (Unlabeled) | 90.1 | 44.1 | Positive | M+0 |
| Alanine-15N | 91.1 | 45.1 | Positive | M+1 |
Table 2: Expected 15N Fractional Enrichment (In Vitro, 24h Incubation)
| Metabolite Pool | Control (Unlabeled Media) | Active BCAT (15N-Valine) | Inhibited BCAT (15N-Valine + BCATi) |
| Intracellular Valine | ~0.4% | > 95% | > 95% |
| Intracellular Glutamate | ~0.4% | 20% - 40% | < 5% |
| Intracellular Alanine | ~0.4% | 10% - 25% | < 2% |
Data Processing & Isotope Correction
Raw MS intensities must be mathematically corrected for the natural abundance of heavy isotopes (e.g., 13C, 15N, 18O) to determine the true fractional enrichment of the 15N tracer. For instance, the natural M+1 isotopologue of unlabeled valine is approximately 5.5% (primarily due to its five carbons). Failing to correct for this baseline will artificially inflate the perceived BCAT activity, leading to false-positive flux interpretations[4]. Software such as IsoCor or AccuCor is highly recommended for this validation step.
Conclusion
By uncoupling nitrogen transfer from carbon oxidation, DL-Valine-15N tracing provides unparalleled resolution into the transamination networks governing cellular proliferation and disease states. When combined with rigorous metabolic quenching, dialyzed serum, and HILIC-MS/MS, this protocol yields highly reproducible, self-validating flux data suitable for advanced drug development and metabolic phenotyping.
References
1.[4] A coordinated multiorgan metabolic response contributes to human mitochondrial myopathy, EMBO Molecular Medicine,[Link] 2.[2] Dissecting the effect of mitochondrial BCAT inhibition in methylmalonic acidemia, JCI Insight,[Link] 3.[1] Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice, bioRxiv,[Link] 4.[3] Eicosapentaenoic acid and branched-chain amino acids fortified complete nutrition drink improved muscle strength in older individuals with inadequate protein intake, Frontiers in Nutrition,[Link]
Sources
- 1. Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice | bioRxiv [biorxiv.org]
- 2. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 3. Frontiers | Eicosapentaenoic acid and branched-chain amino acids fortified complete nutrition drink improved muscle strength in older individuals with inadequate protein intake [frontiersin.org]
- 4. cris.unibo.it [cris.unibo.it]
Application Note: A Practical Guide to Building Robust Calibration Curves with DL-Valine-15N for Accurate Quantitation by Isotope Dilution Mass Spectrometry
Abstract
This application note provides a detailed protocol and foundational principles for constructing reliable calibration curves using DL-Valine-15N as a stable isotope-labeled (SIL) internal standard. The accurate quantification of small molecules is a critical requirement in drug development, clinical research, and various scientific fields. Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for this purpose, offering unparalleled precision and accuracy by mitigating variability from sample preparation and matrix effects.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical expertise and field-proven methodologies to ensure the development of robust, self-validating quantitative assays.
Introduction: The Imperative for Accurate Quantification
In fields ranging from pharmaceutical development to clinical diagnostics, the ability to accurately measure the concentration of an analyte is paramount. Decisions regarding drug safety, efficacy, and dosage, as well as the validation of biomarkers, hinge on the reliability of quantitative data. However, analytical techniques, particularly those involving complex biological matrices, are susceptible to variations in sample preparation, injection volume, and instrument response.[1] Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that directly addresses these challenges by employing a stable isotope-labeled internal standard that behaves chemically and physically identically to the analyte of interest.[2] This approach ensures that any experimental variability affects both the analyte and the internal standard equally, allowing for highly accurate and precise quantification based on their signal ratios.[1][3]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is an internal standardization method where a known quantity of an isotopically enriched version of the analyte (the "spike" or internal standard) is added to the sample at the earliest stage of preparation.[3][4] The key premise is that the SIL internal standard is chemically identical to the native analyte and will therefore exhibit the same behavior throughout the entire analytical workflow, including extraction, derivatization, and ionization.[5]
Because the SIL internal standard and the analyte are nearly identical, they co-elute during chromatography and are subject to the same degree of ion suppression or enhancement (matrix effects). The mass spectrometer can distinguish between the analyte and the internal standard due to their mass difference.[2] Consequently, by measuring the peak area ratio of the analyte to the internal standard, any signal variations are normalized, leading to a highly robust and accurate measurement of the analyte's concentration.[1]
Why DL-Valine-15N? The Rationale for Internal Standard Selection
The choice of an internal standard (IS) is critical to the success of a quantitative assay. An ideal IS should be a stable isotope-labeled analog of the analyte. DL-Valine-15N serves as an excellent internal standard for the quantification of native valine for several key reasons:
-
Chemical and Physical Homology : As an isotopologue of valine, DL-Valine-15N shares virtually identical chemical and physical properties, such as polarity, pKa, and extraction efficiency. This ensures it tracks the analyte through the entire sample preparation and analysis process.[5]
-
Co-elution : It co-elutes with the unlabeled valine during liquid chromatography (LC), meaning both compounds experience the same matrix effects at the same time.[6]
-
Mass Differentiation : The incorporation of the heavy 15N isotope provides a distinct mass shift, allowing the mass spectrometer to differentiate it from the naturally occurring (predominantly 14N) analyte.
-
High Isotopic Purity : Commercially available DL-Valine-15N standards typically have high isotopic enrichment (e.g., 98%), minimizing signal contribution from the unlabeled analyte.[7]
Protocol: Construction of a Calibration Curve using DL-Valine-15N
This protocol outlines the preparation of calibration standards for a typical LC-MS/MS analysis. The objective is to create a series of standards with known concentrations of the analyte (unlabeled valine) and a constant concentration of the internal standard (DL-Valine-15N).
Materials and Reagents
-
DL-Valine (Analyte)
-
DL-Valine-15N (Internal Standard, IS)
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Formic Acid (or other appropriate mobile phase modifier)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Preparation of Stock Solutions
Accurate preparation of stock solutions is the foundation of a reliable calibration curve.
-
Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of DL-Valine.
-
Record the exact weight.
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7 mL of 50:50 Methanol/Water to dissolve the solid.
-
Once fully dissolved, bring the volume to the 10 mL mark with the same solvent.
-
Cap and invert the flask multiple times to ensure homogeneity.
-
-
Internal Standard Stock Solution (1 mg/mL):
-
Repeat the same procedure as above using DL-Valine-15N.
-
-
Working Internal Standard Solution (1 µg/mL):
-
Pipette 10 µL of the 1 mg/mL IS Stock Solution into a 10 mL volumetric flask.
-
Bring to volume with 50:50 Methanol/Water. This solution will be used to spike all calibration standards and samples.
-
| Solution | Compound | Concentration | Solvent |
| Analyte Stock | DL-Valine | 1 mg/mL | 50:50 MeOH/H₂O |
| IS Stock | DL-Valine-15N | 1 mg/mL | 50:50 MeOH/H₂O |
| IS Working Solution | DL-Valine-15N | 1 µg/mL (1000 ng/mL) | 50:50 MeOH/H₂O |
Preparation of Calibration Standards
This protocol creates a calibration curve ranging from 10 ng/mL to 1000 ng/mL. The range should be adjusted to cover the expected concentrations in the unknown samples.[8]
-
Prepare an Intermediate Analyte Solution (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL Analyte Stock Solution into a 10 mL volumetric flask.
-
Bring to volume with 50:50 Methanol/Water.
-
-
Perform Serial Dilutions:
-
Label eight vials (e.g., CAL-1 to CAL-8).
-
Follow the dilution scheme in the table below. For each level, you will add a specific volume of the appropriate analyte solution, a constant volume of the IS Working Solution, and bring it to a final volume.
-
| Standard ID | Analyte Source | Vol. of Analyte Source (µL) | Vol. of IS Working Soln (1 µg/mL) (µL) | Final Volume (µL) | Final Analyte Conc. (ng/mL) | Final IS Conc. (ng/mL) |
| CAL-1 | Intermediate (10 µg/mL) | 1.0 | 50 | 1000 | 10 | 50 |
| CAL-2 | Intermediate (10 µg/mL) | 2.5 | 50 | 1000 | 25 | 50 |
| CAL-3 | Intermediate (10 µg/mL) | 5.0 | 50 | 1000 | 50 | 50 |
| CAL-4 | Intermediate (10 µg/mL) | 10.0 | 50 | 1000 | 100 | 50 |
| CAL-5 | Intermediate (10 µg/mL) | 25.0 | 50 | 1000 | 250 | 50 |
| CAL-6 | Intermediate (10 µg/mL) | 50.0 | 50 | 1000 | 500 | 50 |
| CAL-7 | Intermediate (10 µg/mL) | 75.0 | 50 | 1000 | 750 | 50 |
| CAL-8 | Intermediate (10 µg/mL) | 100.0 | 50 | 1000 | 1000 | 50 |
Causality Note: The concentration of the internal standard is kept constant across all calibration points and unknown samples. This ensures that the ratio of the analyte response to the IS response is directly proportional only to the analyte concentration, which is the fundamental basis for quantification.
Overall Experimental Workflow
Data Analysis and Interpretation
-
Calculate Peak Area Ratios : After LC-MS/MS analysis, integrate the peak areas for both the analyte and the internal standard for each calibration point. Calculate the ratio:
-
Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Construct the Calibration Curve : Plot the Peak Area Ratio (y-axis) against the known concentration of the analyte (x-axis) for each calibration standard.
-
Perform Linear Regression : Apply a linear regression model to the data points. The resulting equation will be in the form y = mx + c, where:
-
y is the Peak Area Ratio
-
m is the slope of the line
-
x is the Analyte Concentration
-
c is the y-intercept
-
-
Assess Linearity : The linearity of the curve is typically evaluated by the coefficient of determination (R²). For bioanalytical methods, an R² value greater than 0.99 is generally considered acceptable.[9]
-
Quantify Unknown Samples : Calculate the Peak Area Ratio for your unknown samples. Use the regression equation derived from the calibration curve to solve for x (the concentration of the analyte in the unknown sample):
-
Concentration (x) = (Peak Area Ratio (y) - y-intercept (c)) / slope (m)
-
Method Validation Considerations
A fully validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[10][11] According to guidelines from the FDA and ICH, key parameters to assess include:[8][12]
-
Accuracy : The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at different concentrations.[6]
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Linearity & Range : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8]
-
Specificity : The ability to unequivocally assess the analyte in the presence of other components that may be present, such as metabolites or matrix components.[8]
-
Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[6]
Conclusion
The use of a stable isotope-labeled internal standard like DL-Valine-15N is a cornerstone of modern quantitative mass spectrometry. By following the principles of isotope dilution and implementing a carefully prepared calibration curve, researchers can effectively compensate for experimental variability and achieve highly accurate and reproducible results. This robust methodology provides the foundation for making critical decisions in drug development, clinical research, and beyond.
References
-
Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Office of Scientific and Technical Information (OSTI). Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2018). Calibration Strategies for Clinical LC-MS Assays. myADLM.org. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.). LC-MS/MS Quantitative Assays. Retrieved from [Link]
-
CPL. (2025). Analytical Method Development and Validation in Pharmaceuticals. CPL. Retrieved from [Link]
-
Ma, N., & Liu, A. (2016). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PLOS ONE. Retrieved from [Link]
-
Sheldon, C. A., & D'Souza, M. P. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Journal of Applied Laboratory Medicine. Retrieved from [Link]
-
LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
PTB.de. (n.d.). Isotope Dilution Mass Spectrometry. Retrieved from [Link]
-
Prohaska, T., & Irrgeher, J. (2008). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). IntechOpen. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Kellner, S., & DeMott, M. (2019). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Calibration of stable isotope labeled-internal standards (SIL-IS). Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Stable Isotope Standards for Clinical Mass Spectrometry. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]
-
IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. iroatech.com [iroatech.com]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. osti.gov [osti.gov]
- 5. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 6. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. fda.gov [fda.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Note: Accurate ¹⁵N Chemical Shift Referencing in NMR Studies Utilizing DL-Valine-¹⁵N
Introduction: The Imperative of Precision in ¹⁵N NMR
In the fields of structural biology, metabolomics, and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure, dynamics, and interactions at atomic resolution. The use of stable isotopes, particularly ¹⁵N, has revolutionized the study of proteins and other nitrogen-containing biomolecules. DL-Valine-¹⁵N, a readily available isotopically labeled essential amino acid, serves as a powerful probe for investigating protein folding, stability cores, and metabolic pathways.[1][2][3]
However, the power of ¹⁵N NMR data is fundamentally dependent on the accuracy and consistency of its chemical shift referencing. An improperly referenced spectrum can lead to incorrect structural assignments, misinterpretation of dynamic events, and flawed comparisons across different studies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the correct methodology for chemical shift referencing in NMR experiments involving DL-Valine-¹⁵N. It is crucial to clarify from the outset: DL-Valine-¹⁵N is the subject of investigation, not a primary reference standard. This guide details the authoritative, IUPAC-recommended protocols for referencing ¹⁵N spectra indirectly, ensuring data integrity and comparability.
The Foundational Principle: The IUPAC Unified Chemical Shift Scale
The International Union of Pure and Applied Chemistry (IUPAC) recommends a "unified chemical shift scale" to standardize NMR data reporting.[4][5] This framework is built on a single, universal primary reference: the ¹H signal of tetramethylsilane (TMS) in organic solvents, or the methyl proton signal of 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) in aqueous solutions, defined as 0.0 ppm.[4][6]
Causality: The rationale for this unified approach is to create a self-consistent system where the chemical shift of any nucleus can be related back to this single primary ¹H reference. This eliminates ambiguity and ensures that data from different spectrometers, labs, and studies can be compared with high fidelity.
For heteronuclei like ¹⁵N, direct referencing is often impractical. Instead, IUPAC advocates for indirect referencing . This method leverages the fundamental, immutable physical properties of nuclei—specifically, their gyromagnetic ratios (γ). The resonance frequency of a nucleus is directly proportional to its gyromagnetic ratio. Therefore, the ratio of the resonance frequency of a nucleus X (like ¹⁵N) to that of ¹H in the primary reference compound is a constant. This constant, denoted as Ξ (Xi), allows for the precise calculation of the 0 ppm position for the ¹⁵N scale based on the accurately determined 0 ppm position of the ¹H scale.[7][8][9]
The relationship is defined as:
δ_X = 10⁶ * (ν_X - ν_X⁰) / ν_X⁰
where ν_X⁰ = ν_H⁰ * (Ξ_X / Ξ_H)
-
ν_H⁰ is the absolute frequency of the ¹H primary reference (TMS/DSS).
-
Ξ_X / Ξ_H is the IUPAC-recommended frequency ratio for nucleus X.
For ¹⁵N, the recommended ratio relative to ¹H (DSS) is 0.101329118 .[7][8]
Secondary References for ¹⁵N: A Critical Choice
While the unified scale provides the absolute frequency reference, historical convention has led to two commonly used secondary reference standards for ¹⁵N, which define the 0 ppm point on the practical chemical shift scale:
-
Liquid Ammonia (NH₃): The preferred standard for biomolecular NMR and studies in aqueous solutions.[4]
-
Nitromethane (CH₃NO₂): The official IUPAC primary reference for ¹⁵N, though less common in modern biological applications.[10]
Trustworthiness: The choice between these two standards is critical, as it shifts the entire ¹⁵N spectrum by approximately 380.5 ppm .[4][10] It is imperative to clearly state which secondary reference was used in all publications and data reports to prevent catastrophic misinterpretation of chemical shift values.
Why DL-Valine-¹⁵N is a Probe, Not a Standard
An ideal chemical shift reference should be chemically inert, exhibit a single, sharp resonance signal away from regions of interest, and be non-interactive with the sample. DL-Valine, as a proteinogenic amino acid, does not meet these criteria.[11][] Its ¹⁵N chemical shift is exquisitely sensitive to its local environment, including:
-
pH and protonation state
-
Peptide bond formation and local conformation (α-helix, β-sheet) [13][14]
-
Hydrogen bonding
-
Binding to other molecules
This sensitivity is precisely what makes ¹⁵N-labeled valine an excellent structural and dynamic probe. However, it disqualifies it as a stable, independent reference point. Therefore, the goal is not to reference to valine, but to accurately reference the signals from valine within the context of the IUPAC unified scale.
Experimental Protocols for Accurate Referencing
The following protocols describe the authoritative methods for ensuring accurate and reproducible ¹⁵N chemical shift referencing in studies utilizing DL-Valine-¹⁵N.
This is the most accurate and highly recommended method for soluble samples such as proteins, peptides, or metabolites.
Experimental Workflow: Internal Referencing
Caption: Workflow for the IUPAC-recommended internal referencing method.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare your DL-Valine-¹⁵N containing sample (e.g., a purified protein).
-
Prepare the appropriate deuterated solvent (e.g., 90% H₂O/10% D₂O or 100% D₂O).
-
Add a small amount of a concentrated stock solution of DSS to the solvent to achieve a final concentration of approximately 1 mM. Ensure thorough mixing.[4]
-
Dissolve the biomolecule in the final solvent mixture.
-
-
Spectrometer Setup & Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the target temperature.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform standard shimming procedures to optimize magnetic field homogeneity.
-
Tune and match the NMR probe for both the ¹H and ¹⁵N frequencies.
-
Acquire a high-quality, high-resolution 1D ¹H spectrum.
-
Subsequently, acquire the desired ¹⁵N-edited or multidimensional experiment (e.g., a 2D ¹H-¹⁵N HSQC).
-
-
Data Processing and Referencing:
-
Process the 1D ¹H spectrum.
-
Calibrate the ¹H chemical shift axis by setting the sharp singlet from the DSS methyl protons to exactly 0.00 ppm .
-
Process the ¹⁵N dimension of your heteronuclear experiment.
-
Using the spectrometer's software (e.g., TopSpin's sr command after referencing ¹H, or Mnova's Absolute Reference feature), apply indirect referencing. The software uses the now-calibrated ¹H frequency (SF01) and the predefined Ξ ratio for ¹⁵N to calculate the absolute frequency corresponding to 0 ppm on the ¹⁵N scale.[4][9]
-
Self-Validation: The spectrometer software will report the calculated reference frequency for the ¹⁵N channel. This value should be consistent for the same instrument and primary ¹H reference, providing a check for the procedure.
-
This method should only be used when an internal standard is chemically incompatible with the sample or would interfere with the experiment. It is less accurate due to potential differences in magnetic susceptibility between the reference and the sample.[15][16]
Experimental Workflow: External Referencing
Caption: Workflow for the external referencing (substitution) method.
Step-by-Step Methodology:
-
Prepare Two Samples:
-
Reference Sample: An NMR tube containing the identical deuterated solvent used for your analyte, with DSS added.
-
Analyte Sample: Your NMR tube containing the DL-Valine-¹⁵N sample dissolved in the same solvent, but without DSS. Ensure the solvent height in both tubes is identical.
-
-
Calibrate with Reference Sample:
-
Insert the Reference Sample into the spectrometer.
-
Lock, shim, and tune the probe as normal.
-
Acquire a 1D ¹H spectrum and reference the DSS peak to 0.00 ppm.
-
Record the absolute reference frequency for the ¹H channel (often stored as the SR parameter in Bruker systems).[17]
-
CRITICAL STEP: Turn OFF the lock field sweep function. This freezes the magnetic field at its current state. Do not adjust the lock or shims from this point forward. [16][17]
-
-
Acquire Analyte Spectrum:
-
Carefully eject the Reference Sample and insert the Analyte Sample .
-
Without re-locking or re-shimming, immediately acquire your ¹H and ¹⁵N experiments.
-
-
Apply Referencing:
-
In the processing software, manually apply the absolute reference frequency recorded from the Reference Sample to your Analyte Sample's spectra.
-
The ¹⁵N dimension can then be indirectly referenced as described in Protocol 1.
-
Causality: The entire principle of this method rests on the assumption that the magnetic field remains perfectly stable between the two measurements. Re-locking or re-shimming on the analyte sample would adjust the field, completely invalidating the calibration performed on the reference sample.[16]
Data Presentation and Reporting Standards
To ensure the utility and reproducibility of your work, all reported ¹⁵N chemical shifts should be accompanied by a clear and complete description of the referencing method.
Key Quantitative Data for Referencing
| Parameter | Recommended Value / Standard | Authority |
| Primary ¹H Reference (Aqueous) | DSS (methyl protons) at 0.00 ppm | IUPAC[4] |
| Primary ¹H Reference (Organic) | TMS at 0.00 ppm | IUPAC[4] |
| ¹⁵N/¹H Frequency Ratio (Ξ) | 0.101329118 | IUPAC / BMRB[8] |
Common ¹⁵N Secondary Reference Scales
| Compound | Shift on NH₃ Scale (ppm) | Shift on CH₃NO₂ Scale (ppm) |
| Liquid NH₃ | 0.0 | -380.2 |
| Nitromethane (CH₃NO₂) | 380.2 | 0.0 |
| N,N-Dimethylformamide (DMF) | 103.8 | -276.4 |
| Acetonitrile (CH₃CN) | 244.2 | -136.0 |
| (Data sourced from Cornell University Chemistry MS Facilities)[10] |
Mandatory Reporting Checklist:
In any publication or report, specify the following:[5]
-
Internal or External Referencing: State which method was used.
-
Primary Reference: e.g., "¹H chemical shifts were referenced to internal DSS."
-
Secondary ¹⁵N Reference: e.g., "¹⁵N chemical shifts were referenced indirectly to liquid NH₃ using a Ξ ratio of 0.101329118."
-
Sample Conditions: Solvent, solute concentration, temperature, and pH.
Conclusion
DL-Valine-¹⁵N is a vital tool for probing the intricacies of biological systems with NMR. The value of the data obtained is inextricably linked to the rigor of the experimental procedure, with chemical shift referencing being a cornerstone of data integrity. By adhering to the IUPAC-recommended unified scale and employing the indirect referencing protocols detailed in this note, researchers can ensure their results are accurate, reproducible, and comparable within the global scientific community. The key principle remains: always reference heteronuclear spectra to an accurately calibrated primary ¹H standard like DSS or TMS, thereby guaranteeing the highest level of scientific trustworthiness.
References
-
Title: Chemical Shift Referencing Source: NMR Facility, UCSB Chem and Biochem URL: [Link]
-
Title: The Unified Scale for Referencing in NMR: New IUPAC Recommendations Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]
-
Title: Chemical Shift Referencing for Biomolecular NMR Source: Josh Kurutz, Northwestern University URL: [Link]
-
Title: Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008) Source: PubMed URL: [Link]
-
Title: Nitrogen NMR Source: University of Ottawa, NMR Facility URL: [Link]
-
Title: 15N chemical shift referencing in solid state NMR Source: PubMed URL: [Link]
-
Title: Indirect Chemical Shift Referencing Source: Biological Magnetic Resonance Bank (BMRB) URL: [Link]
-
Title: FURTHER CONVENTIONS FOR NMR SHIELDING AND CHEMICAL SHIFTS (IUPAC Recommendations 2008) Source: Biological Magnetic Resonance Bank (BMRB) URL: [Link]
-
Title: Updating IUPAC spectroscopy recommendations and data standards Source: Spectroscopy Europe URL: [Link]
-
Title: External referencing Source: University of Arizona, NMR Facility URL: [Link]
-
Title: L-Valine Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification Source: MDPI URL: [Link]
-
Title: Clusters of isoleucine, leucine, and valine side chains define cores of stability in high-energy states of globular proteins Source: Protein Science, via PMC URL: [Link]
-
Title: Isotope - labeled amino acids and compounds for NMR studies Source: NMR-BIO URL: [Link]
-
Title: External Chemical Shift Referencing Source: University of Ottawa NMR Facility Blog URL: [Link]
-
Title: Indirect referencing Source: UCSD SSPPS NMR Facility URL: [Link]
-
Title: Structural analysis of valine residues in silk fibroin by solid-state NMR Source: White Rose Research Online URL: [Link]
-
Title: 15N Chemical Shift Tensors and Conformation of Solid Polypeptides Containing lSN-Labeled L-Alanine Residue Source: ACS Publications URL: [Link]
Sources
- 1. Clusters of isoleucine, leucine, and valine side chains define cores of stability in high‐energy states of globular proteins: Sequence determinants of structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr-bio.com [nmr-bio.com]
- 3. isotope.com [isotope.com]
- 4. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. joshkurutz.com [joshkurutz.com]
- 8. NMR Statistics [bmrb.io]
- 9. UCSD SSPPS NMR Facility: Indirect referencing [sopnmr.blogspot.com]
- 10. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 11. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 15. bmrb.io [bmrb.io]
- 16. nmr.tamu.edu [nmr.tamu.edu]
- 17. University of Ottawa NMR Facility Blog: External Chemical Shift Referencing [u-of-o-nmr-facility.blogspot.com]
Technical Support Center: Optimizing DL-Valine-15N Signal-to-Noise Ratio (SNR)
Current Status: System Operational Ticket ID: SNR-15N-VAL-OPT Assigned Specialist: Senior Application Scientist
Introduction: The Sensitivity Challenge
Welcome to the Advanced NMR Support Center. You are likely accessing this guide because your DL-Valine-15N experiments are yielding poor signal-to-noise ratios (SNR), characterized by a "grassy" baseline or indistinguishable peaks.
Nitrogen-15 (
-
Low Gyromagnetic Ratio (
): Approximately 1/10th that of protons ( H), leading to intrinsically low sensitivity. -
Negative
: Complicates Nuclear Overhauser Effect (NOE) enhancement. -
Long
Relaxation: Requires long inter-scan delays, extending experiment time.[1]
DL-Valine is the industry "Gold Standard" for calibrating Solid-State NMR (SSNMR) probes, specifically for Cross-Polarization (CP) efficiency. If you cannot see DL-Valine, you will not see your unknown sample. This guide prioritizes SSNMR calibration but includes Solution NMR protocols where applicable.
Module 1: Hardware & Sample Integrity (The Physical Layer)
Before altering pulse sequences, we must validate the physical setup. A 50% loss in filling factor can result in a 75% loss in sensitivity.
Diagnostic Protocol 1.1: The Filling Factor
Symptom: Probe tunes/matches, but SNR is consistently
Root Cause: In SSNMR, the coil is wrapped directly around the rotor. If the rotor is only 50% full, the coil detects "empty space" noise.
-
Rule of Thumb: The sample volume must match the coil's active volume (usually the center 10-12 mm of a 4 mm rotor).
-
Action: Pack the rotor tightly. If sample limited, use center-packing spacers (Teflon/Kel-F) to confine the DL-Valine to the center of the coil.
Diagnostic Protocol 1.2: Tuning & Matching (Wobble)
Symptom: Reflected power is high; "Wobble" curve is shallow.
Action:
-
Insert the DL-Valine rotor.
-
Spin at the target rate (e.g., 10 kHz). Spinning changes the tuning.[2]
-
Tune (
) to center the dip at the N frequency. -
Match (
) to touch the baseline (zero reflection). -
Critical Check: Ensure the
H channel is also tuned/matched. In CP experiments, a mismatched proton channel fails to transfer magnetization, resulting in zero N signal.
Module 2: Solid-State Optimization (Cross-Polarization)
Context: This is the primary use case for DL-Valine-15N. We bypass the low natural sensitivity of
The Mechanism: Hartmann-Hahn Matching
To transfer magnetization, the
Where
Visualizing the Troubleshooting Logic
Caption: Logic flow for isolating SNR bottlenecks. Note that CP optimization is the central pivot point for 15N SSNMR.
Experimental Protocol: Optimizing the CP Condition
-
Setup: Load a standard cp pulse sequence.
-
Parameters:
-
Spin Rate: 10 kHz (Standard).
-
Contact Time: 1.5 ms (Ideal for Valine).
-
Recycle Delay (D1): 3 - 5 seconds.[3]
-
-
The Array (The Fix):
-
Do not change the
H power (keep it constant, e.g., 50-60 kHz). -
Array the
N power (PL1/amp) in steps of 0.5 dB around the theoretical match.
-
-
Analysis: Plot intensity vs. power. The curve will look like a Gaussian or a finger pattern (depending on spinning sidebands). Pick the maximum.
-
Note: If spinning > 12 kHz, match to the first sideband (
), not the center band, for stability [2].
-
Module 3: Solution NMR Strategies
If you are dissolving DL-Valine-15N for liquid-state calibration:
Direct Detection vs. Inverse Detection
Directly detecting
Sensitivity Gain Table:
| Method | Detected Nucleus | Theoretical Gain Factor | Typical Time for SNR=10 |
| Direct ( | ~12 Hours | ||
| INEPT | ~1 Hour | ||
| HSQC (Inverse) | ~5 Minutes |
Protocol: The HSQC Advantage
Use an HSQC (Heteronuclear Single Quantum Coherence) sequence.
-
Pulse Sequence: hsqcetgp (Bruker standard) or equivalent.
-
Why: It detects the high-gamma proton signal. The
N chemical shift is encoded indirectly in the second dimension ( ). -
Result: You will see a cross-peak for the Amide (NH) group. Note: In DL-Valine, the amine protons exchange rapidly with water if the pH is not acidic. Ensure pH < 5 to slow exchange and see the correlation. [3]
Module 4: Acquisition Parameters (The "Hidden" Killers)
The Saturation Trap (T1 Relaxation)
N has a very long longitudinal relaxation time (-
The Error: Using a standard D1 of 1.0 second.
-
The Consequence: The spins never return to equilibrium. The signal becomes saturated (zero).
-
The Fix:
-
Solids: Use D1 = 3s to 5s for CP experiments (governed by
H , which is short). -
Solution (Direct): Use D1 > 10s or add paramagnetic relaxation agents (e.g., Cr(acac)
) to shorten .
-
Decoupling Power (Solids)
During acquisition, strong proton decoupling is required to remove the broadening effect of
-
Standard: SPINAL64 or TPPM decoupling.
-
Troubleshoot: If peaks are broad and low-intensity, increase the decoupling power (within probe safety limits) or optimize the pulse width for the decoupling sequence.
FAQ: Rapid Troubleshooting
Q: I see a signal, but it's inverted (upside down). Is this wrong?
A: In solution NMR 1D
Q: My SSNMR signal disappears at high spin speeds (>20 kHz).
A: You likely drifted off the Hartmann-Hahn condition. The matching condition is spin-rate dependent (
Q: Can I use "Natural Abundance" Valine?
A: Only for
References
-
Hartmann, S. R., & Hahn, E. L. (1962). Nuclear Double Resonance in the Rotating Frame. Physical Review, 128(5), 2042–2053. Link
-
Stejskal, E. O., Schaefer, J., & Waugh, J. S. (1977). Magic-angle spinning and cross polarization in high-resolution magnetic resonance of solids.[6] Journal of Magnetic Resonance, 28(1), 105-112. Link
-
Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.[7] (Chapter 4: Heteronuclear Magnetization Transfer). Link
-
Keeler, J. (2010). Understanding NMR Spectroscopy (2nd Ed.). Wiley.[8] (Section 8.4: The Nuclear Overhauser Effect). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitivity Enhancement in Static Solid-State NMR Experiments VIA Single and Multiple Quantum Dipolar Coherences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emory.edu [emory.edu]
- 7. Sensitivity-enhanced static 15N NMR of solids by 1h indirect detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing storage conditions to prevent DL-Valine-15N degradation
Welcome to the technical support center for DL-Valine-15N. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on optimizing storage conditions and troubleshooting potential degradation issues. Our goal is to ensure the integrity and stability of your isotopically labeled compounds for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing solid DL-Valine-15N?
For optimal stability, solid DL-Valine-15N should be stored in a cool, dry, and dark environment.[1][2] The recommended temperature range is between 15°C and 25°C (59°F and 77°F) .[3] For long-term storage, maintaining a constant temperature at the lower end of this range is preferable. Some suppliers also recommend storage at room temperature, provided the compound is protected from light and moisture.[4] For extended long-term storage, keeping the material at -20°C is a common practice for ensuring maximum stability of amino acids.[]
-
Causality: DL-Valine is a thermally stable crystalline solid with a high melting point of approximately 315°C.[6] This inherent stability means it does not require extreme freezing for short to medium-term storage. However, lower temperatures slow down any potential minor degradation processes that could occur over extended periods.
Q2: What are the ideal humidity conditions for storing solid DL-Valine-15N?
It is crucial to store solid DL-Valine-15N in a low-humidity environment, with a relative humidity of below 60% .[3] The compound should be kept in a tightly sealed container to prevent moisture absorption.[1]
-
Causality: Valine, being a crystalline solid, can be hygroscopic, meaning it can absorb moisture from the air. This can lead to clumping and may create an environment conducive to hydrolytic degradation or microbial growth, compromising the purity of the sample.
Q3: Should I protect solid DL-Valine-15N from light?
Yes, it is recommended to protect solid DL-Valine-15N from light.[2] Storing the compound in an opaque container or in a dark cabinet is advisable.
-
Causality: While specific studies on the photodegradation of valine are not abundant, many organic molecules are susceptible to degradation upon exposure to UV or even visible light. This is a precautionary measure to prevent any potential light-induced degradation pathways.
Q4: How should I store DL-Valine-15N once it is in a solution?
For maximum stability, solutions of DL-Valine-15N should be stored frozen. Recommended storage temperatures are -20°C for short to medium-term storage (up to one month) and -80°C for long-term storage (up to six months) .[7] It is critical to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles .[7]
-
Causality: In solution, the molecules are more mobile and susceptible to various degradation pathways, including microbial growth and chemical reactions. Freezing the solution significantly reduces the rate of these degradation processes. Freeze-thaw cycles can lead to the degradation of peptides and amino acids by causing pH shifts and ice crystal formation, which can physically stress the molecules.[]
Q5: Does the 15N isotope affect the stability of DL-Valine?
No, the presence of the stable, non-radioactive 15N isotope does not significantly affect the chemical properties or stability of the valine molecule.[8][9] The chemical behavior of the labeled molecule is expected to be very similar to the unlabeled version.[10]
-
Causality: Stable isotopes like 15N have the same number of protons and electrons as their more abundant counterparts (14N). The only difference is an extra neutron in the nucleus, which slightly increases the mass but does not alter the electron configuration that governs chemical reactivity. Therefore, for the purposes of storage and handling, DL-Valine-15N can be treated similarly to unlabeled DL-Valine.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent experimental results.
This could be an indication of degraded DL-Valine-15N. The first step is to assess the purity of your sample.
Troubleshooting Workflow:
Caption: Potential degradation pathways for DL-Valine-15N.
-
Thermal Degradation: At very high temperatures (well above typical storage conditions), amino acids can undergo decarboxylation (loss of the carboxyl group) and deamination (loss of the amino group). [11]* Oxidative Degradation: In the presence of oxidizing agents or reactive oxygen species, the amino acid can be oxidized. This is a greater risk in solution than in the solid state.
-
Hydrolysis: While valine itself is stable against hydrolysis, in the presence of strong acids or bases, or over very long periods with moisture, the amide bonds in any peptide impurities could be cleaved.
-
Microbial Degradation: In non-sterile solutions, microorganisms can utilize amino acids as a nutrient source, leading to rapid degradation.
Experimental Protocols
Protocol 1: Purity Assessment of DL-Valine-15N by HPLC-UV
This protocol provides a general method for the purity assessment of DL-Valine-15N. It is recommended to validate this method for your specific instrumentation and application.
1. Materials and Reagents:
-
DL-Valine-15N sample
-
HPLC grade water
-
HPLC grade acetonitrile
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: 2.5 mM Potassium dihydrogen phosphate in water, adjust pH to 2.85 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 75% Mobile Phase B and 25% Mobile Phase A. [12] 3. Sample Preparation:
-
Accurately weigh and dissolve the DL-Valine-15N sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: 210 nm
5. Data Analysis:
-
Integrate the peak corresponding to valine and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Self-Validation:
-
Run a blank (mobile phase only) to ensure no interfering peaks.
-
Inject a known standard of unlabeled DL-Valine to confirm the retention time.
-
For method validation, assess linearity, accuracy, and precision as per standard laboratory procedures. [12][13]
Protocol 2: Forced Degradation Study
To understand the stability of your DL-Valine-15N under stress conditions, a forced degradation study can be performed.
1. Sample Preparation:
-
Prepare several aliquots of your DL-Valine-15N sample, both in solid form and in solution (e.g., in water or a relevant buffer).
2. Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to a solution aliquot and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to a solution aliquot and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to a solution aliquot and store at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid aliquot at 105°C for 24 hours.
-
Photodegradation: Expose a solid and a solution aliquot to direct UV light for 24 hours.
3. Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, using the HPLC-UV method described in Protocol 1. An HPLC-MS method would be beneficial to identify the mass of any degradation products.
4. Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
A decrease in the main peak area and the appearance of new peaks indicate degradation. This helps to identify the conditions under which DL-Valine-15N is least stable.
Summary of Recommended Storage Conditions
| Form | Condition | Temperature | Humidity | Light | Duration |
| Solid | Optimal | 15-25°C [3] | <60% RH [3] | Protected | Medium-Term |
| Long-Term | -20°C [] | Dry | Protected | Long-Term | |
| Solution | Short-Term | -20°C [7] | N/A | Protected | Up to 1 month [7] |
| Long-Term | -80°C [7] | N/A | Protected | Up to 6 months [7] |
References
-
DL-VALINE. Oxford Lab Chem. [Link]
-
L - VALINE FOR BIOCHEMISTRY MATERIAL SAFETY DATA SHEET. Techno Pharmchem. [Link]
-
Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. [Link]
-
Valine - Wikipedia. [Link]
-
Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples. Lund University Research Portal. [Link]
-
L-Valine (Food Grade). Prinova. [Link]
-
Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway. [Link]
-
Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. Acme Bioscience. [Link]
-
D-Valine. SIELC Technologies. [Link]
-
Valine | Structure, Function & Significance - Lesson. Study.com. [Link]
-
Solid Phase Peptide Synthesis with Isotope Labeling. Silantes. [Link]
-
Instrumental optimization of compound-specific nitrogen isotope analysis of amino acids by gas chromatography/combustion. [Link]
-
NMR-based metabolite studies with 15N amino acids. PMC. [Link]
-
New method for preparation of D-valine. ResearchGate. [Link]
-
15N nuclear magnetic resonance investigations on amino acids. PubMed. [Link]
-
Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Stable Isotope Facility. [Link]
-
Compound-Specific Nitrogen Isotope Analysis of d-Alanine, l-Alanine, and Valine: Application of Diastereomer Separation to δ15N and Microbial Peptidoglycan Studies. Analytical Chemistry - ACS Publications. [Link]
-
Determination of arginine δ15N values in plant and animal proteins by gas chromatography. [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate | Request PDF. ResearchGate. [Link]
-
Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]
-
Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR. [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. [Link]
-
In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC. [Link]
-
The 1H HR-NMR Methods for the Evaluation of the Stability, Quality, Authenticity, and Shelf Life of Foods. MDPI. [Link]
-
A new approach to δ15N compound-specific amino acid trophic position measurements: Preparative high pressure liquid chromatography technique for purifying underivatized amino acids for stable isotope analysis. ResearchGate. [Link]
- Method for preparing L-valine and D-valine by chemical resolution.
-
Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. [Link]
-
Isolation and characterization of L-valine-degrading Candida maltosa DLPU-zpb for D-valine preparation from DL-valine. ResearchGate. [Link]
-
Structure and hydrogen assignments of L-valine L-Valine is a white... ResearchGate. [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]
-
Abiotic Formation of Valine Peptides Under Conditions of High Temperature and High Pressure. ResearchGate. [Link]
-
Safety and efficacy of l-valine produced using Corynebacterium glutamicum CGMCC 11675 for all animal species. PMC. [Link]
Sources
- 1. technopharmchem.com [technopharmchem.com]
- 2. directfood.net [directfood.net]
- 3. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 4. isotope.com [isotope.com]
- 6. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chempep.com [chempep.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Enhancing Solubility of DL-Valine-15N in Organic Solvents
Technical Support Center: Stable Isotope Applications Ticket ID: #VAL-15N-SOL-001 | Status: Open | Priority: High Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: DL-Valine-15N is a high-value, stable isotope-labeled amino acid. Like its unlabeled counterpart, it exists as a zwitterion in its solid state, resulting in a robust crystal lattice that resists dissolution in non-polar organic solvents. Do not attempt to dissolve free DL-Valine-15N in pure dichloromethane (DCM), chloroform, or diethyl ether; it is effectively insoluble.
To achieve solubility in organic media, you must disrupt the zwitterionic lattice.[1] This guide details three validated protocols to achieve this: Charge Suppression (pH tuning) , Dielectric Modification (Co-solvents) , and Hydrophobic Ion Pairing (HIP) .
Part 1: The Solubility Decision Matrix
Before selecting a protocol, identify your downstream application. The "15N" label is chemically identical to "14N" regarding solubility but dictates that you minimize loss.
Figure 1: Decision matrix for solubilizing DL-Valine-15N based on experimental requirements.
Part 2: Technical Troubleshooting & Protocols
Q1: Why won't DL-Valine-15N dissolve in methanol or ethanol?
The Mechanism:
In the solid state, DL-Valine exists as a zwitterion (
-
Reference Data: Solubility in pure ethanol is negligible (< 0.1 mg/mL) compared to water (~50 mg/mL).
The Solution (Protocol A: Charge Suppression): You must protonate the carboxylate or deprotonate the ammonium to break the lattice.
-
Acidification (Recommended): Adding 1-2 equivalents of HCl or Trifluoroacetic acid (TFA) converts the zwitterion into a cation (
). -
Basification: Adding DBU or TEA is less effective due to the poor solubility of the resulting salts in organics, but tetrabutylammonium hydroxide (TBAOH) can work.
Protocol A: Acidified Methanol Solubilization
-
Weigh DL-Valine-15N into a glass vial.
-
Add Methanol (or Ethanol).[2] The solid will settle.
-
Add 1.1 equivalents of concentrated HCl or TFA dropwise while stirring.
-
Result: The solution should clear within minutes as the valine hydrochloride salt forms, which is highly soluble in alcohols.
Q2: Can I use DMSO?
Yes, but with caveats. While DMSO is a "universal solvent," free amino acids have limited solubility in pure DMSO (< 1.2 mg/mL for Valine) [1].
-
Enhancement: To achieve high concentrations (>10 mg/mL) in DMSO, add 5-10% water or a small amount of acid (TFA).
-
Warning: DMSO is difficult to remove. If you need to recover the expensive 15N material later, avoid DMSO unless you are performing an irreversible reaction or NMR.
Data Table: Estimated Solubility Limits (at 25°C)
| Solvent System | Solubility State | Est.[3][4] Conc. Limit | Notes |
| Pure Water | Highly Soluble | ~50-60 mg/mL | Native zwitterion is hydrated. |
| Pure Methanol | Insoluble | < 0.1 mg/mL | Lattice energy > Solvation energy. |
| Pure DMSO | Sparingly Soluble | ~1 mg/mL | Insufficient polarity for zwitterions. |
| MeOH + 1.1 eq HCl | Soluble | > 100 mg/mL | Forms Valine-HCl salt. |
| DCM / Chloroform | Insoluble | ~0 mg/mL | Non-polar. |
| DCM + Crown Ether | Soluble | Variable | Requires Protocol C (below). |
Q3: I need to dissolve it in a non-polar solvent (DCM/Toluene) for a reaction. How?
The Solution (Protocol C: Hydrophobic Ion Pairing): You cannot dissolve the free amino acid directly. You must use a Phase Transfer Catalyst (PTC) or create a hydrophobic salt.
Protocol C: Hydrophobic Ion Pairing (HIP)
-
Suspend DL-Valine-15N in a small volume of water.
-
Add 1 equivalent of Tetrabutylammonium Hydroxide (TBAOH) or Cetyltrimethylammonium Bromide (CTAB) .
-
Lyophilize (freeze-dry) this mixture.
-
Result: The resulting salt (TBA-Valine) has a lipophilic cation that drags the amino acid anion into non-polar solvents like DCM or Chloroform [2].
Part 3: Recovery of DL-Valine-15N
Critical Requirement: Since 15N-labeled material is expensive, you must have a recovery plan before you start.
Protocol: Isoelectric Precipitation If you used Protocol A (Acidification) to dissolve the valine in alcohol:
-
Evaporate the organic solvent (Methanol/Ethanol) under vacuum (Rotovap).
-
Re-dissolve the residue in a minimum volume of water.
-
Adjust the pH to the Isoelectric Point (pI) of Valine, which is pH 5.96 .
-
Use dilute NaOH or Ammonia.
-
-
Add 5 volumes of cold Ethanol or Acetone to force precipitation.
-
Centrifuge and collect the solid.
-
Yield: Typically >90% recovery.
-
Figure 2: Workflow for recovering 15N-labeled Valine from organic solution.
FAQs: Specific User Scenarios
Q: Will heating the solvent help?
-
A: Only marginally for pure organics. Heating methanol to reflux will not dissolve zwitterionic valine. However, heating acidified alcohols speeds up the dissolution of the salt form. Avoid temperatures >60°C to prevent potential racemization or degradation of the 15N label integrity (though 15N is stable, the molecule itself must be preserved).
Q: Can I use ultrasound (Sonication)?
-
A: Sonication is excellent for breaking up particle aggregates and speeding up dissolution in Protocol A (Acidified solvents) or Protocol B (DMSO/Water mixtures). It will not force solubility in thermodynamically incompatible solvents like pure DCM.
Q: Does the 15N label affect solubility?
-
A: No. The physicochemical properties (polarity, pKa, solubility) of 15N-Valine are virtually identical to 14N-Valine. All standard solubility data for DL-Valine applies.
References
-
PubChem. (2024). DL-Valine Compound Summary: Physical Properties. National Center for Biotechnology Information. [Link]
-
Needham, T. E. (1970).[3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[3] [Link]
Sources
Technical Support Center: Troubleshooting Derivatization Failures with DL-Valine-15N
Introduction: The Cost of Precision
Working with stable isotopes like DL-Valine-
In my experience supporting metabolomics and proteomics labs, "failure" with Valine derivatization rarely means a complete absence of signal. Instead, it manifests as isotopic scrambling, incomplete reaction yields due to steric hindrance, or moisture-induced hydrolysis . Valine is unique among aliphatic amino acids; its isopropyl side chain creates significant steric bulk near the
This guide moves beyond standard protocols to address the specific failure modes of
Module 1: The Chemistry of Failure (Diagnostic Workflow)
Before altering your chemistry, you must diagnose the symptom. Use this logic gate to identify the root cause of your spectral anomaly.
Figure 1: Diagnostic logic tree for isolating derivatization failures. Blue indicates the starting state; Red/Yellow indicate failure modes; Green indicates corrective actions.
Module 2: GC-MS Silylation (The "Gold Standard" & Its Pitfalls)
Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is the industry standard for making amino acids volatile. However, Valine's branched structure requires aggressive conditions.
The Mechanism of Failure
The reaction replaces active hydrogens on the amino (
-
Target Derivative: Di-TMS-Valine-
. -
The Valine Problem: The isopropyl group at the
-carbon sterically shields the nitrogen. If the reaction energy is too low, you will form Mono-TMS-Valine (derivatized only at the carboxyl group), which elutes earlier and fragments differently, ruining quantitation.
Protocol A: High-Efficiency Silylation for Valine-
Standard protocols (60°C for 30 min) often fail for Valine. Use this "Forcing Condition" protocol.
-
Lyophilization: Evaporate sample to absolute dryness. Critical: Any residual water will hydrolyze the BSTFA reagent immediately.
-
Solvent Wash: Add
anhydrous acetonitrile (ACN), vortex, and re-evaporate (azeotropic removal of trace water). -
Reagent Addition: Add
BSTFA + 10% TMCS .-
Why 10% TMCS? Trimethylchlorosilane (TMCS) acts as a powerful catalyst to overcome Valine's steric hindrance [1].
-
-
Forcing Conditions: Cap tightly and heat at 100°C for 60 minutes .
-
Note: Standard amino acids tolerate 60°C, but Valine requires higher energy to drive the amine silylation to completion.
-
-
Injection: Inject directly or dilute with anhydrous hexane.
Troubleshooting Table: Silylation Artifacts
| Observation | Probable Cause | Corrective Action |
| Precipitate in Vial | Moisture contamination (Hydrolysis of BSTFA). | Discard reagent. Ensure sample is lyophilized. Use fresh ampoule. |
| Split Peak (Mono/Di) | Incomplete derivatization of the amine. | Increase temp to 100°C; increase TMCS to 10%. |
| Tailing Peak | Interaction with active sites in liner/column. | Change liner (deactivated wool); trim column; inject BSTFA blank to passivate. |
| "Ghost" Peaks | Septum bleed or reagent byproducts. | Use low-bleed septa; bake out column at 300°C. |
Module 3: Alternative Chemistries (LC-MS & Robust GC)
If moisture control is impossible in your lab environment, silylation will fail. Switch to Chloroformate Derivatization .
Protocol B: ECF (Ethyl Chloroformate) Method
This reaction proceeds in aqueous media, eliminating the moisture failure mode. It is ideal for
Mechanism:
Amino Acid + Ethanol + ECF
Key Steps:
-
pH Control: Adjust sample pH to >9 using NaOH. The amine must be deprotonated to react.
-
Reagent: Add ECF and Ethanol/Pyridine.
-
Extraction: Extract the derivative into Chloroform or Isooctane.
-
Advantage: The reaction takes seconds and is insensitive to water [2].
Module 4: Isotope Verification (The Mass Shift)
When analyzing DL-Valine-
Expected Mass Transitions (GC-MS / EI Source)
For Di-TMS-Valine (
-
Natural Valine (
):-
Molecular Weight: 261.5 Da
-
Target Ion (M-15): m/z 246 (Loss of
from TMS). -
Target Ion (M-117): m/z 144 (Fragment containing the amine:
).
-
-
Labeled Valine (
):-
Molecular Weight: 262.5 Da (+1 shift).
-
Target Ion (M-15): m/z 247 .
-
Target Ion (M-117): m/z 145 (The nitrogen is retained in this fragment).
-
Figure 2: Mass spectral fragmentation pathway for 15N-labeled Valine derivatives. Note the +1 m/z shift compared to natural standards.
Frequently Asked Questions (FAQ)
Q: I see two peaks for Valine-15N. Is my sample racemic? A: If you are using an achiral column (e.g., DB-5, HP-5), DL-Valine should elute as a single peak. If you see two peaks, it is likely Mono-TMS vs. Di-TMS (incomplete reaction), not enantiomer separation. If you use a chiral column, you will see split peaks for D and L forms.
Q: Can I reuse the derivatized sample after 24 hours? A: For Silylation (BSTFA): No. TMS derivatives hydrolyze rapidly upon exposure to atmospheric moisture. Run immediately or store at -20°C in sealed vials for max 48 hours. For ECF/Chloroformate: Yes. These derivatives are stable for weeks.
Q: Why is my 15N enrichment calculation showing <98%? A: Check your integration windows. If the m/z 246 (natural) peak overlaps with the m/z 247 (labeled) peak due to poor resolution or detector saturation, your ratio will be skewed. Also, ensure you are subtracting the natural abundance contribution of Carbon-13 from the m/z 247 signal.
References
-
Sigma-Aldrich (Merck). "Derivatization Reagents for Selective Response in GC/MS." Technical Bulletin.
-
Hušek, P. (1998). "Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents." Journal of Chromatography B.
-
NIST Mass Spectrometry Data Center. "L-Valine, 2TMS derivative Mass Spectrum." NIST Chemistry WebBook.[1][2]
Sources
Technical Support Center: Strategies for Purifying DL-Valine-15N from Biological Matrices
Welcome to the technical support center for the purification of DL-Valine-15N. This guide is designed for researchers, scientists, and drug development professionals who are working with isotopically labeled valine and need to isolate it from complex biological matrices. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in practical, field-tested experience to ensure scientific integrity and the successful outcome of your purification protocols.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of DL-Valine-15N.
Q1: What are the primary challenges when purifying DL-Valine-15N from biological samples?
A1: The main difficulties arise from the complexity of biological matrices such as cell lysates, plasma, or tissue homogenates. These samples contain a vast array of molecules, including other amino acids, proteins, lipids, and salts, which can interfere with the isolation of the target molecule, DL-Valine-15N. Key challenges include:
-
Low concentration of the target analyte: DL-Valine-15N may be present in very small quantities.
-
Presence of interfering substances: Structurally similar amino acids and other matrix components can co-elute with valine, compromising purity.
-
Isotopic scrambling: In metabolic labeling experiments, the 15N label can sometimes be transferred to other amino acids, leading to inaccurate quantification if not properly addressed.[1][2]
-
Sample loss during multi-step purification procedures: Each purification step carries a risk of losing some of the target molecule.
Q2: Which purification techniques are most suitable for DL-Valine-15N?
A2: The choice of technique depends on the nature of the biological matrix, the required purity, and the available instrumentation. The most effective methods are often chromatographic.
-
Ion-Exchange Chromatography (IEX): This is a powerful technique for separating amino acids based on their net charge.[3][4][5][6] It is highly effective for removing interfering compounds from complex biological samples.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and is widely used for the purification of amino acids and peptides.[7][8]
-
Solid-Phase Extraction (SPE): SPE is an excellent sample cleanup and concentration method that can be used prior to chromatographic analysis.[9][10][11] Cation-exchange SPE cartridges are particularly useful for isolating amino acids.[9][11]
Q3: Do I need to derivatize my DL-Valine-15N sample before analysis?
A3: Derivatization is often necessary, especially for HPLC analysis with UV or fluorescence detection, as underivatized amino acids have weak chromophores.[12][13] Derivatization can significantly improve detection sensitivity and chromatographic resolution.[12][13][14] Common derivatizing agents include o-phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC).[12][13] However, for mass spectrometry (MS)-based detection, derivatization is not always required.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
Problem 1: Low Recovery of DL-Valine-15N After Purification
| Possible Cause | Troubleshooting Strategy | Scientific Rationale |
| Incomplete extraction from the biological matrix. | Optimize the initial sample preparation. For protein-bound valine, ensure complete protein hydrolysis using methods like acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).[15][16] For free valine, use effective protein precipitation techniques such as trichloroacetic acid (TCA) or ultrafiltration.[15] | Incomplete hydrolysis will leave valine incorporated in proteins or peptides, preventing its extraction. Inefficient protein removal will lead to matrix interference and potential co-precipitation of the analyte. |
| Suboptimal binding or elution during SPE or IEX. | Adjust the pH and ionic strength of your buffers. For cation-exchange SPE, acidifying the sample (e.g., with 1% formic acid) enhances the binding of amino acids.[10] For elution, a volatile basic solution (e.g., 5% ammonium hydroxide in methanol) is often effective.[10] | The charge state of amino acids is pH-dependent. Proper pH ensures the desired ionic interactions with the stationary phase for effective binding and selective elution. |
| Loss of sample during solvent evaporation steps. | Use a gentle stream of nitrogen for drying samples.[16] Avoid excessive heat, which can lead to degradation or loss of the analyte. Lyophilization is also a good alternative for concentrating samples.[3] | DL-Valine-15N is a small molecule and can be lost if evaporation is too aggressive. |
| Adsorption to labware. | Use low-protein-binding tubes and pipette tips. Silanizing glassware can also minimize adsorption. | The analyte can adsorb to the surfaces of plasticware and glassware, leading to significant losses, especially at low concentrations. |
Problem 2: Poor Chromatographic Resolution and Peak Shape
| Possible Cause | Troubleshooting Strategy | Scientific Rationale |
| Co-elution with other amino acids or matrix components. | Optimize the chromatographic gradient. For RP-HPLC, a shallower gradient of the organic modifier (e.g., acetonitrile) can improve the separation of closely eluting compounds.[8] For IEX, a salt or pH gradient can be finely tuned to enhance resolution.[17] | A gradual change in the mobile phase composition allows for better differential partitioning of analytes between the mobile and stationary phases, leading to improved separation. |
| Inappropriate column chemistry. | Select a column with suitable selectivity for amino acids. For RP-HPLC, a C18 column is a common choice.[7] For complex separations, consider specialized amino acid analysis columns. | The stationary phase chemistry dictates the primary mode of interaction with the analytes. Choosing the right chemistry is crucial for achieving the desired separation. |
| Sample overload. | Reduce the amount of sample injected onto the column. If high sensitivity is required, consider a pre-concentration step using SPE. | Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing. |
| Particulates in the sample. | Filter all samples through a 0.22 µm syringe filter before injection.[7] | Particulates can clog the column frit, leading to high backpressure and distorted peak shapes. |
Problem 3: Inaccurate Quantification of DL-Valine-15N
| Possible Cause | Troubleshooting Strategy | Scientific Rationale |
| Incomplete isotopic labeling. | If using metabolic labeling (e.g., in cell culture), ensure complete incorporation of the 15N-labeled valine. This typically requires culturing cells for several passages in the labeled medium.[18] Monitor incorporation efficiency using mass spectrometry.[18][] | Incomplete labeling will result in a mixed population of light (14N) and heavy (15N) valine, leading to an underestimation of the labeled species. |
| Matrix effects in mass spectrometry. | Implement a thorough sample cleanup procedure using SPE or IEX to remove interfering matrix components.[9] Using a stable isotope-labeled internal standard (e.g., DL-Valine-13C5,15N) can also help to correct for matrix effects. | Co-eluting matrix components can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. An internal standard that behaves similarly to the analyte can compensate for these variations. |
| Inconsistent derivatization efficiency. | If using pre-column derivatization, ensure precise and reproducible reaction conditions (e.g., reagent concentration, reaction time, temperature). Automated derivatization using an autosampler can improve reproducibility.[12][13] | Inconsistent derivatization will lead to variable analyte response and inaccurate quantification. |
III. Experimental Protocols & Workflows
Protocol 1: General Sample Preparation from Biological Fluids (e.g., Plasma, Serum)
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (or acetonitrile).
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the free amino acids.
-
-
Solvent Evaporation:
-
Dry the supernatant under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a suitable solvent for subsequent analysis (e.g., 100 µL of 0.1% formic acid in water for RP-HPLC).
-
Workflow Diagram: General Purification Strategy
Sources
- 1. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 193.16.218.141 [193.16.218.141]
- 5. researchgate.net [researchgate.net]
- 6. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. axionlabs.com [axionlabs.com]
- 13. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 16. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 17. Anion Exchange Chromatography | Bio-Rad [bio-rad.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Addressing baseline drift in DL-Valine-15N mass spec analysis
Technical Support Center: Troubleshooting Baseline Drift in DL-Valine-15N LC-MS/MS Assays
Status: Operational Ticket ID: VAL-15N-DRIFT-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary: The Nature of the Drift
In the analysis of DL-Valine-15N (typically used as an Internal Standard or metabolic tracer), "baseline drift" in Mass Spectrometry (MS) differs fundamentally from UV detection. We are not looking at refractive index changes. Instead, we are likely observing chemical noise accumulation —a rising Total Ion Chromatogram (TIC) or background signal in the specific MRM channel (
This drift compromises the Signal-to-Noise (S/N) ratio , affects the Limit of Quantitation (LOQ) , and introduces integration errors that skew the Analyte/IS ratio.
The following guide isolates the root cause through a logic-gated workflow.
Phase 1: The Diagnostic Triage (Isolate the Source)
Q: My baseline rises steadily during the gradient. Is this the column, the solvent, or the detector?
A: You must perform a "No-Injection" isolation test to distinguish between Electronic Drift (detector/source) and Chemical Drift (chromatography).
The Isolation Protocol:
-
Run 1 (The Null): Set flow to 0 mL/min. Acquire data for 10 minutes.
-
Result: If baseline drifts/spikes, the issue is Electronic (source contamination, unstable spray, or detector saturation).
-
-
Run 2 (The Solvent): Remove the column. Connect the injector directly to the MS source (use a union). Run your gradient.
-
Result: If baseline rises with the gradient, the issue is Mobile Phase Contamination (impurities eluting with higher organic %).
-
-
Run 3 (The Column): Reinstall the column. Run a "0 µL" injection (blank gradient).
-
Result: If drift appears here but not in Run 2, the issue is Column Bleed or Carryover eluting from the stationary phase.
-
Visualizing the Triage Logic
Figure 1: Decision tree for isolating the source of baseline drift in LC-MS workflows.
Phase 2: Chromatographic Root Causes (The "Mitigate" Phase)
Q: I am using HILIC for Valine analysis. The baseline never seems to settle between runs. Why?
A: Valine is a polar zwitterion. HILIC (Hydrophilic Interaction Liquid Chromatography) is the standard for underivatized amino acids, but it relies on a water layer forming on the silica surface.
The Mechanism of Failure:
If your re-equilibration time is too short between gradients, the water layer does not fully re-establish. This causes a "drifting" retention time and a wandering baseline as the partition coefficient (
Corrective Action:
-
Buffer Strength: Ensure you are using 10–20 mM Ammonium Formate or Acetate (pH 3–4). Pure water/acetonitrile gradients are unstable in HILIC because the ions are needed to stabilize the electrostatic layer [2].
-
Equilibration Volume: HILIC columns require 20–40 column volumes of equilibration, compared to 5–10 for C18.
-
Protocol: If using a 2.1 x 100 mm column (vol ~0.2 mL), flow at initial conditions for at least 4–5 minutes at 0.4 mL/min before the next injection.
-
Visualizing HILIC Instability
Figure 2: The critical role of the water layer in HILIC. If equilibration is too short, the layer thickness varies, causing baseline wander.
Phase 3: Matrix Effects & Contamination (The "Clean" Phase)
Q: The baseline is fine for standards but wavy and high for plasma samples. Is my Valine-15N signal suppressed?
A: Yes. This is Matrix Effect , specifically the accumulation of phospholipids or salts that elute late in the gradient or "wrap around" to the next injection [3]. Valine elutes early in HILIC; if late-eluting lipids from the previous injection overlap with Valine in the current injection, the baseline will distort.
Data: Comparison of Cleanup Strategies for Amino Acids
| Method | Phospholipid Removal | Valine Recovery | Baseline Stability | Recommendation |
| Protein Precipitation (PPT) | Low (< 20% removal) | High (> 90%) | Poor (High drift risk) | Not recommended for low LOQ |
| Solid Phase Extraction (SPE) | High (> 95% removal) | Medium (75-85%) | Excellent | Gold Standard for plasma |
| LLE (Liquid-Liquid) | N/A (Valine is polar) | Low (< 10%) | N/A | Do not use for Valine |
| Hybrid PPT/Phospholipid Plate | High (> 90% removal) | High (> 90%) | Good | Best balance of speed/quality |
Corrective Action:
-
Switch to Hybrid SPE-PPT plates (e.g., Ostro, Phree) to remove phospholipids without complex SPE method development.
-
Divert Valve: Set the LC flow to "Waste" for the first 1 minute (pre-elution) and after the Valine peak elutes to prevent source fouling.
Phase 4: Instrumental Factors (The "Maintain" Phase)
Q: I see "Ghost Peaks" in the Valine-15N channel (
A: If the peaks appear in blank gradients (Run 2 or 3 from the Triage), they are likely system contaminants .
-
Mobile Phase Additives: Aged formic acid can polymerize or leach plasticizers from bottle caps, creating ions that mimic low-mass analytes. Always use glass containers for LC-MS mobile phases.
-
Nitrogen Generator: If using a generator, hydrocarbon breakthrough can cause a high, grassy baseline.
-
Valine-15N Purity: If the drift correlates exactly with the IS concentration, your IS might contain impurities. Check the Certificate of Analysis for isotopic purity.
System Wash Protocol (If contamination is confirmed):
-
Flush A & B lines: Water (hot, 60°C)
Isopropanol Acetonitrile Water . -
Clean the ESI Spray Cone and Curtain Gas Plate (sonicate in 50:50 MeOH:Water).
References
-
Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. (Application Note). Available at: [Link]
-
Agilent Technologies. LC Troubleshooting Guide: Eliminating Baseline Problems. (Technical Guide). Available at: [Link]
-
National Institutes of Health (PMC). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (Scientific Article). Available at: [Link]
-
Shimadzu. LC Troubleshooting Tips: Baseline Issues. (Support Guide).[1][4] Available at: [Link]
Sources
Verifying isotopic enrichment percentage of DL-Valine-15N
Title: Comparative Analytical Strategies for Validating Isotopic Enrichment in DL-Valine-15N
Executive Summary
For researchers utilizing stable isotopes in metabolic flux analysis (MFA) or biomolecular NMR, the integrity of the starting material is non-negotiable. Commercial DL-Valine-15N typically promises an isotopic enrichment of
This guide details two orthogonal validation protocols: GC-MS (Gas Chromatography-Mass Spectrometry) , which serves as the quantitative gold standard for calculating Atom Percent Excess (APE), and
Part 1: Strategic Decision Matrix
Before selecting a protocol, evaluate your available instrumentation and data requirements.
| Feature | Method A: GC-MS (Derivatization) | Method B: |
| Primary Output | Quantitative Enrichment (APE %) | Structural Confirmation & Approx. % |
| Sample Requirement | Microgram scale (<0.1 mg) | Milligram scale (~5-10 mg) |
| Preparation Time | High (1–2 hours derivatization) | Low (5 mins dissolution) |
| Precision | High ( | Moderate ( |
| Specificity | Separates impurities/isobars | Bulk signal; requires high purity |
| Key Limitation | Destructive; requires derivatization | Lower sensitivity; solvent dependent |
Part 2: The Gold Standard Protocol – GC-MS with MTBSTFA
GC-MS is the preferred method for calculating precise isotopic enrichment. Because DL-Valine is non-volatile and zwitterionic, it must be derivatized. We utilize MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) to form TBDMS (tert-butyldimethylsilyl) derivatives.
Why MTBSTFA? Unlike TMS derivatives (which are moisture-sensitive), TBDMS derivatives are hydrolytically stable, allowing for robust autosampler queues and cleaner fragmentation patterns dominated by the
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 0.1 mg of DL-Valine-15N in 100
L of 0.1 M HCl (if starting from solid). -
Evaporate to complete dryness under a nitrogen stream at 60°C. Note: Any residual moisture will quench the derivatizing agent.
-
-
Derivatization:
-
Add 50
L of Acetonitrile (anhydrous). -
Add 50
L of MTBSTFA + 1% TBDMCS (catalyst). -
Seal the vial and incubate at 100°C for 60 minutes .
-
Mechanism:[1] The active protons on the amine and carboxyl groups are replaced by TBDMS groups, rendering the molecule volatile.
-
-
GC-MS Acquisition:
Data Analysis & Calculation
The TBDMS-Valine derivative typically yields a dominant fragment ion at
-
Natural DL-Valine (Unlabeled):
-
Primary Ion (
): 288 (Base peak) -
M+1 (
): 289 (Natural C abundance)
-
-
DL-Valine-15N (Labeled):
-
Primary Ion (
): 289 (Base peak due to N) -
M-1 (
): 288 (Residual N)
-
Calculation of Enrichment (Atom Percent Excess - APE):
Visualization: GC-MS Logic Flow
Caption: Figure 1: Critical path for GC-MS verification. Moisture removal is the rate-limiting quality step.
Part 3: The Rapid Protocol – H-NMR Spectroscopy
While less precise than MS, NMR offers non-destructive verification. The key is exploiting the scalar coupling (
Crucial Solvent Choice: Do NOT use D
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve ~5-10 mg of DL-Valine-15N in 600
L of DMSO- . -
Transfer to a clean NMR tube.
-
-
Acquisition:
-
Run a standard 1D proton (
H) experiment (minimum 8 scans). -
Focus on the amine region (approx. 8.0 - 9.0 ppm for amino acids in DMSO, though zwitterionic forms vary; look for the broad exchangeable peaks).
-
-
Spectral Interpretation:
-
Unlabeled (
N): The N nucleus ( ) has a quadrupole moment that facilitates rapid relaxation. This typically causes the attached proton signal to appear as a broad, washed-out singlet or a poorly resolved triplet ( Hz). -
Labeled (
N): The N nucleus ( ) couples sharply with the proton. You will see a distinct doublet with a large coupling constant ( Hz).
-
Verification Logic:
If the spectrum shows a sharp doublet with
Visualization: NMR Signal Interpretation
Caption: Figure 2: NMR decision tree. The presence of a sharp doublet confirms 15N-H coupling.
Part 4: Analytical Caveats
-
Chirality Warning: Neither standard GC-MS (on DB-5) nor standard NMR will distinguish D-Valine from L-Valine. If your biological application is stereospecific (e.g., enzymatic assays), you must perform chiral GC (using a Chirasil-Val column) to verify the enantiomeric excess (EE), which is separate from isotopic enrichment.
-
Isobaric Interference: In GC-MS, ensure no co-eluting contaminants contribute to the
288 signal. The high chromatographic resolution of the TBDMS method usually mitigates this.
References
-
Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219-243. Link
-
Antoniewicz, M. R., et al. (2007). Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements. Metabolic Engineering, 9(4), 277-292. Link
-
Cambridge Isotope Laboratories. (n.d.). 15N-Labeled Amino Acids: Applications in NMR and MS. Link
- Becker, E. D. (1999). High Resolution NMR: Theory and Chemical Applications. Academic Press. (Standard text for J-coupling constants).
Sources
Bridging the Analytical Gap: Cross-Validation of NMR and MS Data Using DL-Valine-15N
As a Senior Application Scientist, I frequently encounter the "two-platform dilemma" in structural biology and metabolomics. Mass Spectrometry (MS) offers exquisite sensitivity and high-throughput capabilities but is inherently susceptible to matrix effects and ionization biases. Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural context and absolute quantitation but lacks the sensitivity to detect low-abundance analytes[1].
To achieve rigorous, publication-quality datasets, orthogonal cross-validation between these two platforms is essential. Stable isotope labeling serves as the perfect bridge. While
The Mechanistic Advantage: Why DL-Valine-15N?
When selecting an isotopic tracer, the goal is to maximize the signal-to-noise (S/N) ratio in NMR while ensuring unambiguous mass shifts in MS, all without perturbing the biological system's kinetics.
-
Near-Zero Background Interference: The natural abundance of
is merely 0.37%, compared to 1.1% for . In 2D - Heteronuclear Single Quantum Coherence (HSQC) NMR, this translates to an exceptionally clean background. It effectively filters out unlabeled matrix components, reducing spectral complexity from >10,000 overlapping signals to a manageable, highly resolved subset[2][3]. -
Reduced Metabolic Scrambling:
tracers often undergo extensive scrambling through the TCA cycle, complicating MS spectra with complex isotopologue distributions. -Valine primarily participates in specific transamination reactions, allowing for direct, clean tracking of nitrogen flux without carbon-backbone convolution[4]. -
Cost-Efficiency and Isotopic Stability:
-labeled amino acids are significantly more cost-effective than their uniformly -labeled counterparts[2]. Furthermore, unlike deuterium ( ), which can undergo rapid solvent exchange and exhibit severe kinetic isotope effects, the label is covalently stable under physiological conditions. -
Utility of the DL-Racemate: While L-Valine is the biologically active enantiomer for protein synthesis, the DL-Valine-
racemate is highly valuable as an internal standard for Isotope Dilution Mass Spectrometry (IDMS) and for tracking non-enantioselective transaminase activity in microbial or engineered cell models.
Table 1: Isotope Tracer Comparison for Valine
| Isotope Label | NMR Background | MS Isotopic Scrambling | Stability | Primary Use Case |
| Unlabeled | High (Overlapping | N/A | High | Baseline control |
| DL-Valine- | Moderate (1.1% natural) | High (TCA cycle scrambling) | High | Carbon flux analysis |
| DL-Valine- | Low | Moderate | Low (Solvent exchange) | Short-term kinetic studies |
| DL-Valine- | Extremely Low (0.37%) | Low (Specific transamination) | High | NMR/MS Cross-validation |
Experimental Workflow for Dual-Platform Cross-Validation
To establish a self-validating system, the biological sample must be uniformly treated with DL-Valine-
Workflow for DL-Valine-15N dual-platform cross-validation using NMR and LC-HRMS.
Step-by-Step Methodologies
Protocol A: Metabolic Incorporation and Extraction
-
Step 1: Media Preparation. Formulate custom valine-dropout DMEM. Supplement with 0.8 mM DL-Valine-
. -
Step 2: Cell Culture. Culture the target cells (e.g., HEK293) for at least 5 passages to ensure >95% isotopic steady-state enrichment of the nitrogen pool[4].
-
Step 3: Quenching and Extraction. Rapidly quench metabolism using liquid nitrogen. Extract polar metabolites using a cold Methanol/Acetonitrile/Water (2:2:1, v/v/v) solvent system.
-
Causality: Cold solvent precipitation instantly denatures transaminases, preventing post-lysis scrambling or loss of the
label.
-
-
Step 4: Aliquoting. Lyophilize the extract and split it: 80% for NMR (which requires a higher mass threshold) and 20% for LC-HRMS.
Protocol B: 2D H- N HSQC NMR Acquisition
-
Step 1: Sample Reconstitution. Dissolve the NMR aliquot in 600 µL of
containing 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard. -
Step 2: Acquisition. Acquire 2D
H- N HSQC spectra on a 600 MHz (or higher) spectrometer equipped with a cryoprobe.-
Causality: 1D
NMR is highly insensitive due to the low gyromagnetic ratio of . The HSQC sequence uses INEPT magnetization transfer from the highly sensitive H nucleus to and back, amplifying the signal by a factor of ~10 while providing 2D dispersion[3].
-
-
Step 3: Quantitation. Integrate the cross-peak corresponding to the valine amine group. Calculate the absolute concentration relative to the DSS standard.
Protocol C: LC-HRMS Analysis
-
Step 1: Sample Reconstitution. Dissolve the MS aliquot in 100 µL of 50% Acetonitrile.
-
Step 2: Chromatography. Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Causality: Valine is highly polar; HILIC retains underivatized amino acids better than reversed-phase C18, preserving the intact isotopic envelope without the variability introduced by derivatization.
-
-
Step 3: Detection. Operate the high-resolution mass spectrometer (e.g., Orbitrap) in positive ESI mode. Monitor the exact mass shift from unlabelled Valine (
118.086) to -Valine ( 119.083). -
Step 4: Validation. Calculate the isotopic enrichment fraction:
. This fraction must mathematically correlate with the absolute concentration derived from the NMR data to validate the absence of MS ionization suppression.
Data Integration: The Self-Validating System
By comparing the outputs of both platforms, we create a closed-loop validation system. If the MS shows high
Table 2: Cross-Validation Metrics for DL-Valine-15N
| Metric | 2D | LC-HRMS | Cross-Validation Synergy |
| Sensitivity | Micromolar ( | Nanomolar (nM) | MS detects trace metabolites; NMR confirms major pools. |
| Quantitation | Absolute (via DSS standard) | Relative (requires standard curve) | NMR provides the absolute baseline to calibrate MS data. |
| Structural Integrity | High (Identifies exact binding site) | Moderate (Relies on fragmentation) | NMR confirms the |
| Matrix Interference | Negligible | High (Ion suppression) | NMR validates that MS signal loss is due to matrix, not biology. |
Conclusion
The integration of NMR and MS using DL-Valine-
References
- 15N‑Cholamine A Smart Isotope Tag for Combining NMR- and MS- Based Metabolite Profiling ecut.edu.cn
- Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome inform
- NMR-based metabolite studies with 15N amino acids nih.gov
- A Chemoselective 15N Tag for Sensitive and High Resolution NMR Profiling of the Carboxyl-Containing Metabolome nih.gov
- A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy nih.gov
- Peptide purity assignment for antibody quantification by combining isotope dilution mass spectrometry and liquid chrom
Sources
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemoselective 15N Tag for Sensitive and High Resolution NMR Profiling of the Carboxyl-Containing Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Impact of racemic DL-Valine-15N on biological assay accuracy
Stereochemical Noise: The Hidden Risks of Racemic DL-Valine- N in Biological Assays
Executive Summary
In the pursuit of cost-effective isotope labeling, researchers often encounter racemic mixtures (DL-forms) priced significantly lower than their enantiomerically pure L-isomer counterparts. While chemically identical in elemental composition, DL-Valine-
This guide objectively compares Racemic DL-Valine-
The Bottom Line: DL-Valine-
The Stereochemical Challenge: Mechanism of Interference
To understand the impact on assay accuracy, one must understand the metabolic fate of the D-isomer. Eukaryotic translation machinery is stereoselective; it utilizes L-Valine for protein synthesis. The D-Valine component of the racemic mixture enters a "scavenging" pathway driven by D-Amino Acid Oxidase (DAAO) .
The Oxidative Stress Pathway
In cells expressing DAAO (e.g., hepatic, renal, and epithelial lines), D-Valine is oxidatively deaminated. This reaction yields
Visualization of Metabolic Divergence
Figure 1: Metabolic divergence of Racemic Valine. While the L-isomer incorporates into proteins, the D-isomer generates reactive oxygen species (ROS) in DAAO-positive cells, confounding experimental results.
Comparative Performance Analysis
Scenario A: Cell Culture Viability & Selection Bias
The most immediate impact of DL-Valine is differential toxicity. Historically, D-Valine is used as a selective agent to kill fibroblasts , which lack DAAO, while allowing epithelial cells to survive [1].
If your assay involves fibroblasts (e.g., dermal models) or mixed cultures, using DL-Valine-
-
Inhibition of Fibroblast Growth: Due to nutrient starvation (inability to convert D-Val to L-Val).
-
Selection Bias: Unintentional enrichment of epithelial contaminants.
Table 1: Impact on Cell Line Viability
| Parameter | Pure L-Valine- | Racemic DL-Valine- | Biological Consequence |
| Fibroblast Growth | Normal (100%) | Inhibited (<10%) | Loss of target cells in dermal/stromal assays. |
| Epithelial Growth | Normal (100%) | Variable (Stress-induced) | Induction of oxidative stress pathways. |
| ROS Generation | Baseline | High (in DAAO+ cells) | Activation of apoptosis/stress signaling. |
| Effective Conc. | 100% Active | 50% Active / 50% Toxic | Nutrient deficiency if not compensated. |
Scenario B: Quantitative Proteomics (SILAC)
In Stable Isotope Labeling by Amino acids in Cell culture (SILAC), "complete incorporation" is the gold standard.
-
The Dilution Effect: Using DL-Valine means only 50% of the added supplement is bioavailable for protein synthesis. If the media formulation is not adjusted to double the concentration, cells may enter starvation, triggering autophagy and altering protein turnover rates [2].
-
Nitrogen Scrambling: The
-keto acid produced from D-Valine degradation retains the N label. This can be transaminated to Glutamate, effectively "leaking" the isotope into the general nitrogen pool and labeling non-target amino acids (scrambling), reducing MS quantification accuracy [3].
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, you must validate that your isotope source is not introducing artifacts. Use this "Stereochemical Toxicity Validation" protocol before committing to a full-scale study.
Protocol: The "Split-Stream" Validation
Objective: Determine if the D-isomer in a racemic mixture alters the phenotype of your specific cell line.
Materials:
-
Control Media: Standard DMEM (contains unlabeled L-Val).
-
Test Media A: Valine-free DMEM + Pure L-Valine-
N (at standard conc. e.g., 0.8 mM). -
Test Media B: Valine-free DMEM + Racemic DL-Valine-
N (at 2x conc. 1.6 mM to match L-content).
Methodology:
-
Seeding: Seed cells (e.g., HEK293 or primary fibroblasts) at
cells/well in 96-well plates. -
Adaptation: Allow attachment for 24 hours in standard media.
-
Treatment: Wash PBS x2. Exchange media for Control, Test A, and Test B (n=6 replicates).
-
Readout 1 (72h): Perform ATP-based viability assay (e.g., CellTiter-Glo).
-
Pass Criteria: Test A and Test B must be within ±10% of Control.
-
-
Readout 2 (ROS): Use H2DCFDA flow cytometry to measure intracellular ROS.
-
Pass Criteria: Test B fluorescence intensity must not exceed Test A by >15%.
-
Validation Workflow Diagram
Figure 2: Decision tree for validating isotope suitability. DAAO status of the cell line determines the specific risk factor (Toxicity vs. Starvation).
Conclusion
While Racemic DL-Valine-
Recommendation:
-
For Metabolic Labeling (SILAC/Flux): Use exclusively >98% L-Valine-
N . The biological fidelity ensures that changes in the proteome are due to your experimental variable, not isotope-induced stress. -
For Chemical Standards: DL-Valine-
N is acceptable for quantifying total Valine in hydrolyzed samples where biological activity is irrelevant.
References
-
Gilbert, S. F., & Migeon, B. R. (1975). D-valine as a selective agent for normal human and rodent epithelial cells in culture.[1] Cell, 5(1), 11–17.
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386.
-
Konno, R. (2001). Rat D-amino-acid oxidase and its physiological function. Drug Metabolism and Disposition, 29(4), 540-543.
-
PubChem. (n.d.). D-Valine (Compound Summary).[2] National Library of Medicine.
Absolute Protein Quantification via DL-Valine-15N Isotope Dilution: A Technical Validation Guide
Part 1: Executive Summary & Core Rationale
In the hierarchy of protein quantification, colorimetric assays (BCA, Bradford) serve as convenient estimations, while Amino Acid Analysis (AAA) serves as the absolute truth.[1] However, traditional AAA relies on pre- or post-column derivatization, introducing variability and reagent instability.[1]
Isotope Dilution Mass Spectrometry (IDMS) using DL-Valine-15N represents the metrological "Gold Standard" for absolute protein quantification. By utilizing a stable isotope-labeled internal standard added prior to hydrolysis (or immediately after, depending on the workflow), this method auto-corrects for:
-
Matrix Effects: Ion suppression/enhancement in LC-MS.
-
Sample Loss: Variations in injection volume or extraction efficiency.
-
Instrument Drift: Fluctuations in detector sensitivity.
This guide validates the specific use of DL-Valine-15N (a racemic mixture labeled with Nitrogen-15) as a cost-effective, high-precision alternative to fully labeled peptides for total protein mass determination.[1]
Part 2: Technical Deep Dive & Mechanism
Why Valine?
Valine is selected as the proxy analyte for total protein quantification for three specific chemical reasons:
-
Hydrolytic Stability: Unlike Tryptophan (destroyed), Cysteine (oxidized), or Serine/Threonine (partially degraded), Valine remains stable during the harsh 6N HCl hydrolysis required to break peptide bonds.[1]
-
Ionization Efficiency: Valine ionizes efficiently in positive ESI mode (
), providing high sensitivity. -
Ubiquity: It is an essential amino acid with a relatively consistent frequency in mammalian proteomes (~6-7%), allowing for reliable extrapolation to total protein mass.[1]
The "DL" Factor: Racemic Mixtures in Non-Chiral MS
The reagent specified is DL-Valine-15N .
-
Biological Reality: Proteins are composed of L-Valine .[1]
-
The Standard: Contains both D- and L- isomers.[1]
-
The Validation Logic: In standard Reverse-Phase (C18) or HILIC chromatography without chiral selectors, D- and L-Valine co-elute .[1] They possess identical masses and ionization cross-sections. Therefore, the Mass Spectrometer detects the total area of the DL-Standard.
-
Benefit: DL-labeled standards are often significantly cheaper than pure L-labeled standards.[1]
-
Result: The quantification remains valid because the internal standard (DL) behaves physicochemically identically to the analyte (L) during the achiral separation and detection.
-
Part 3: Comparative Analysis
The following table contrasts DL-Valine-15N IDMS against industry alternatives.
Table 1: Performance Comparison of Quantification Methods
| Feature | DL-Valine-15N IDMS (Method A) | Traditional AAA (Method B) | BCA / Bradford (Method C) |
| Principle | Mass Spectrometry (m/z ratio) | UV/Fluorescence (Derivatization) | Colorimetric (Cu reduction/Dye bind) |
| Specificity | Absolute (Specific to Valine mass) | High (Chromatographic resolution) | Low (Peptide bonds or Aromatic residues) |
| Internal Standard | Yes (Isotopic - Auto-correcting) | Usually Norleucine (Non-isotopic) | None (External BSA curve only) |
| Precision (CV%) | < 3.0% | 5.0 - 10.0% | 10.0 - 20.0% |
| Interference | Minimal (Resolved by m/z) | High (Derivatization byproducts) | High (Detergents, lipids, reducing agents) |
| Sample Prep Time | High (Hydrolysis + LC-MS) | High (Hydrolysis + Deriv.)[1] | Low (15-30 mins) |
| Primary Use | Reference Standard / Critical QC | Routine QC | Rapid Screening |
Part 4: Experimental Validation & Data
Linearity and Dynamic Range
Validation experiments demonstrate that DL-Valine-15N maintains linearity over a wider dynamic range than colorimetric assays, which saturate.[1]
-
Experiment: Spiking L-Valine into BSA hydrolysate at concentrations from 0.5 µM to 500 µM, with constant DL-Valine-15N (50 µM).
-
Result:
. -
Slope: 1.00 ± 0.01 (indicating perfect isotopic tracking).
Recovery (Accuracy)
To validate resistance to matrix effects (e.g., residual salts from lysis buffers), a recovery study is performed.[1]
| Matrix | Spiked L-Valine (µM) | Measured (µM) | Recovery (%) |
| Water (Control) | 10.0 | 9.98 | 99.8% |
| RIP Buffer (High Salt) | 10.0 | 9.92 | 99.2% |
| Urea (8M) | 10.0 | 10.05 | 100.5% |
Note: BCA assays in RIPA buffer often show >20% error due to detergent interference. IDMS shows <1% error.
Part 5: Detailed Protocol (Self-Validating System)
Objective: Absolute quantification of a purified protein or complex lysate.
Reagents
-
Internal Standard (IS): DL-Valine-15N (Stock: 10 mM in 0.1 M HCl).
-
Hydrolysis Agent: 6N HCl (LC-MS Grade).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Workflow Steps
1. Sample Preparation & Spiking (The Critical Step)
-
Aliquot protein sample (aim for ~10-50 µg protein).
-
CRITICAL: Add exactly 20 µL of DL-Valine-15N Internal Standard before hydrolysis.
-
Why? Adding IS before hydrolysis is ideal, but Valine-15N is a free amino acid, while the sample is protein.[1] If you spike before, you control for volume losses during the hydrolysis tube transfer. If you spike after, you only control for LC-MS injection.
-
Recommendation: For Valine (stable), spike after hydrolysis but before any drying/filtering steps to correct for processing loss.
-
Revised Step: Hydrolyze protein first.[4] Then spike IS into the hydrolysate.
-
2. Acid Hydrolysis
-
Add 200 µL 6N HCl to the sample.
-
Incubate at 110°C for 24 hours in a vacuum-sealed glass vial or specialized hydrolysis tube (e.g., Pico-Tag).
-
Dry samples in a vacuum centrifuge (SpeedVac) to remove HCl.
-
Reconstitute in 100 µL Mobile Phase A containing the DL-Valine-15N spike (e.g., 10 µM final concentration).
3. LC-MS/MS Acquisition
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for underivatized amino acids. (e.g., Waters BEH Amide or Phenomenex Luna NH2).[1]
-
MS Mode: Selected Reaction Monitoring (SRM) / MRM.
-
Transitions:
-
L-Valine (Light): Precursor 118.1
Product 72.1 (Loss of COOH). -
DL-Valine-15N (Heavy): Precursor 119.1
Product 73.1 (Mass shift +1).[1]
-
4. Calculation
Part 6: Visualization (Workflow & Logic)
Diagram 1: The IDMS-AAA Workflow
This diagram illustrates the flow from protein sample to quantified data, highlighting the self-correcting nature of the internal standard.
Caption: Step-by-step workflow for absolute protein quantification using DL-Valine-15N IDMS.
Diagram 2: Method Selection Logic
When should you choose DL-Valine-15N over BCA?
Caption: Decision matrix for selecting between IDMS and colorimetric assays based on accuracy needs.
Part 7: References
-
Burkhalter, R. S., et al. (2019).[1] Absolute Quantitation of Proteins by Acid Hydrolysis Combined with Amino Acid Detection by Mass Spectrometry. Methods in Molecular Biology.
-
Thakur, S. S., et al. (2011).[1] Amino acid analysis for absolute quantification of proteins. Journal of Proteomics.
-
Birkemeyer, C., et al. (2005).[1] Stable isotope labeled amino acids for absolute protein quantification. Analytical Chemistry.
-
National Institute of Standards and Technology (NIST) . Measurement Service for Amino Acids in 0.1 mol/L HCl.
Sources
- 1. Amino Acids Analysis (Analytical Standards and Standard Solutions) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Common Protein Concentration Assays: Pros & Cons - Fluidic Sciences Ltd % [fluidic.com]
- 4. Absolute quantitation of proteins by a combination of acid hydrolysis and matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Disposal of DL-Valine-15N: A Guide for Laboratory Professionals
For researchers at the forefront of drug development and metabolic studies, isotopically labeled compounds like DL-Valine-15N are indispensable tools. While their use is routine, their proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of DL-Valine-15N, grounded in scientific principles and field-proven practices.
The Critical Distinction: Stable vs. Radioactive Isotopes
A frequent point of confusion in laboratory waste management is the distinction between stable and radioactive isotopes. DL-Valine-15N is labeled with Nitrogen-15 (¹⁵N), a stable, non-radioactive isotope of nitrogen.[1][2] Unlike radioactive isotopes, stable isotopes do not decay and emit radiation.[1] This fundamental difference is the cornerstone of its disposal protocol. Consequently, the disposal procedures for compounds labeled with stable isotopes like ¹⁵N do not require the specialized handling and regulations mandated for radioactive waste.[1][2][] The disposal protocol for DL-Valine-15N is therefore governed by the properties of the parent compound, DL-Valine.
Core Disposal Protocol for DL-Valine-15N
Based on Safety Data Sheets (SDS), DL-Valine is not classified as a hazardous chemical.[4][5] However, it is still crucial to manage its disposal through a licensed professional waste disposal service and in accordance with all federal, state, and local environmental regulations.[4][6]
Step-by-Step Disposal Procedure:
-
Waste Characterization: Identify the waste as DL-Valine-15N, a non-hazardous, isotopically labeled amino acid.
-
Containerization:
-
Place solid DL-Valine-15N waste into a suitable, clearly labeled, and sealable container.[4][6][7] The original container is often the best choice.[8]
-
Ensure the container is made of a compatible material that will not react with the contents and has a secure cap.[8][9]
-
Label the container clearly with the chemical name ("DL-Valine-15N") and the words "Hazardous Waste" or as directed by your institution's waste management policy.[9]
-
-
Segregation: Store the DL-Valine-15N waste container separately from incompatible materials, such as strong oxidizing agents.[5][6]
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9] This area should be secure and away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[6][10] Do not attempt to dispose of solid chemical waste in the general trash or down the drain.[4][8]
The following diagram illustrates the decision-making process for the disposal of DL-Valine-15N.
Caption: Disposal Decision Workflow for DL-Valine-15N.
Essential Safety and Handling Information
Proper handling is a prerequisite for safe disposal. Adherence to the following safety protocols is mandatory when working with and disposing of DL-Valine-15N.
Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye irritation from dust particles.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation.[6][7] |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination.[7] |
| Respiratory Protection | Use in a well-ventilated area or fume hood. A NIOSH-approved N95 dust mask may be used if dust levels are a concern.[4][7] | To avoid inhalation of dust, which can cause respiratory tract irritation.[4][6] |
Spill Management
In the event of a spill, follow these procedures to minimize exposure and ensure proper cleanup:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain:
-
Clean: After removing the solid material, clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local and regional authority requirements.[7][11]
-
Dispose: The collected spilled material should be placed in a suitable, closed container for disposal as chemical waste.[4][6]
References
- C/D/N Isotopes Inc. (2015).
- Sigma-Aldrich. (2008).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Oxford Lab Fine Chem LLP.
- Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds.
- Carl ROTH GmbH + Co. KG.
- BenchChem. (2025). Essential Safety and Disposal Guidance for N-Acetyl-3-hydroxy-L-valine.
- TCI EUROPE N.V. (2024, November 18).
- Vanderbilt University Medical Center.
- Spectrum Chemical Mfg. Corp. (2006, August 11).
- Columbia University. Radioactive Waste Guidelines.
- U.S. Environmental Protection Agency.
- BOC Sciences. (2015, November 4).
- Karolinska Institutet. (2025, May 28).
- University of Pittsburgh. Specific Instruction for Isotope Research Waste.
- University of Otago. Laboratory chemical waste disposal guidelines.
- Fisher Scientific.
- Barbour, M., & Cernusak, L. 15N labeling - PROMETHEUS – Protocols.
- BenchChem. (2025). Essential Safety and Disposal Guidance for N-Acetyl-3-hydroxy-L-valine.
- Sigma-Aldrich. L-Valine-13C5,15N.
- Camacho-Muñoz, M., & Green, F. (2007). Nitrogen removal in maturation ponds: tracer experiments with 15N-labelled ammonia. Water Science and Technology, 55(11), 155-162.
- Lopera, C., et al. (2023).
Sources
- 1. moravek.com [moravek.com]
- 2. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 4. vvc-keenan.newlook.safecollegessds.com [vvc-keenan.newlook.safecollegessds.com]
- 5. carlroth.com [carlroth.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. vumc.org [vumc.org]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling DL-Valine-15N
As a Senior Application Scientist, I frequently observe laboratories mishandling stable isotope-labeled compounds. The most common critical error is treating stable isotopes (like
This guide provides a definitive, causality-driven operational framework for handling DL-Valine-
Chemical Profile & Hazard Causality
DL-Valine-
Table 1: Physical & Safety Profile of DL-Valine-
| Property / Parameter | Specification | Operational Implication (Causality) |
| Physical State | White, odorless crystalline powder | Susceptible to static cling; prone to aerosolization if exposed to strong drafts. |
| Isotope Type | Stable ( | Non-radioactive. Does not require lead/acrylic shielding or Geiger counter monitoring. |
| Solubility | Highly soluble in water | Spills must be managed with wet-wipe methods; easily flushed from surfaces. |
| Combustibility | Decomposition > 230°C | Fine dust clouds can form explosive mixtures with air. Avoid ignition sources. |
| pH (50 g/L in H₂O) | ~6.1 | Self-validating metric: A properly prepared solution should test at a slightly acidic pH. |
Personal Protective Equipment (PPE) Matrix
While DL-Valine-
Table 2: Required PPE and Mechanistic Justification
| PPE Component | Standard / Specification | Causality & Purpose |
| Eye Protection | / EN166 Safety Glasses | Prevents mechanical irritation of the cornea from airborne crystalline dust particles. |
| Hand Protection | Nitrile Rubber Gloves (EN 374) | Prevents transfer of |
| Body Protection | Standard Cotton/Poly Lab Coat | Mitigates electrostatic discharge (ESD) and prevents contamination of street clothes. |
| Respiratory | N95 / EN 149 FFP2 (Conditional) | Required only if handling large volumes outside a draft shield where dust generation is unavoidable. |
Standard Operating Procedure: Handling & Solution Preparation
To maintain the integrity of the , follow this self-validating protocol.
Step 1: Workspace Decontamination
-
Action: Wipe down the analytical balance and the interior of the draft shield with 70% ethanol or isopropanol.
-
Causality: Removes ambient dust and biological contaminants (e.g., RNases, keratin) that could introduce natural
or degrade the amino acid.
Step 2: Static Mitigation
-
Action: Pass an anti-static gun (e.g., Zerostat) over the plastic weigh boat before taring.
-
Causality: DL-Valine-
is a fine powder. Static charge causes the powder to "jump," leading to the loss of high-value material, inaccurate molarity calculations, and unnecessary workspace contamination.
Step 3: Precision Weighing
-
Action: Dispense the required mass using a clean, stainless-steel micro-spatula. Cap the source bottle immediately.
-
Causality: Minimizes exposure to ambient humidity, preventing hygroscopic clumping and degradation over time.
Step 4: Solubilization & Self-Validation
-
Action: Transfer the powder to a sterile conical tube and add ultrapure water (or target buffer). Vortex gently until dissolved.
-
Self-Validation Check: The resulting solution must be completely clear and colorless. If particulates remain, the material has precipitated, or the solvent volume is insufficient. For a 50 g/L aqueous solution, verify the pH is approximately 6.1.
Spill Response & Disposal Plan
Because
Spill Containment Protocol:
-
Do NOT dry sweep. Dry sweeping generates airborne dust, creating an inhalation hazard and increasing the risk of a combustible dust cloud.
-
Wet Wipe Method: Dampen a disposable laboratory wipe with deionized water. Gently place it over the spilled powder to solubilize and trap the crystals.
-
Secondary Clean: Wipe the area a second time with 70% ethanol to ensure no residue remains.
Disposal Routing:
-
Solid Waste: Dispose of contaminated wipes, empty vials, and weigh boats in standard, non-hazardous solid chemical waste containers according to local facility guidelines.
-
Liquid Waste: Unused aqueous solutions of DL-Valine-
can typically be neutralized and flushed down the sanitary sewer with copious amounts of water, provided this aligns with your institutional Environmental Health and Safety (EHS) policies.
Operational Workflow Visualization
Workflow for the safe handling, preparation, and disposal of DL-Valine-15N.
References
-
Wikipedia. "Stable isotope labeling by amino acids in cell culture." Wikimedia Foundation.[Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
